1,4-Dioxacyclopentadecan-5-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxacyclopentadecan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O3/c14-13-9-7-5-3-1-2-4-6-8-10-15-11-12-16-13/h1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBHGHOBBXQRCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCOCCOC(=O)CCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901305351 | |
| Record name | 1,4-Dioxacyclopentadecan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1898-97-1 | |
| Record name | 1,4-Dioxacyclopentadecan-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1898-97-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dioxacyclopentadecan-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901305351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Ethylene brassylate macrocyclic musk chemical structure
Topic: Ethylene Brassylate: Chemical Structure, Synthesis, and Functional Applications Content Type: Technical Monograph Audience: Researchers, Senior Scientists, and Drug Development Professionals
Macrocyclic Musk Architecture: Structure, Synthesis, and Biodegradability
Executive Summary
Ethylene Brassylate (1,4-dioxacycloheptadecane-5,17-dione) represents a pivotal class of macrocyclic musks , distinguished by its 17-membered ring structure containing two ester functionalities.[1][2] Unlike polycyclic musks (e.g., Galaxolide), which persist in the environment due to stable ether linkages, Ethylene Brassylate offers a high-performance olfactory profile combined with rapid biodegradability .
This guide analyzes the chemical architecture of Ethylene Brassylate, detailing the thermodynamic principles driving its synthesis via depolymerization, its structure-odor relationships (SOR), and its metabolic fate. It serves as a blueprint for scientists leveraging macrocycles in fragrance chemistry and sustainable polymer engineering.
Structural Characterization & Identity
Chemical Identity
Ethylene Brassylate is the cyclic ethylene glycol ester of brassylic acid (
| Parameter | Specification |
| IUPAC Name | 1,4-dioxacycloheptadecane-5,17-dione |
| CAS Number | 105-95-3 |
| Molecular Formula | |
| Molecular Weight | 270.37 g/mol |
| LogP (Octanol/Water) | ~4.3 (Highly Lipophilic) |
| Vapor Pressure | < 0.001 mmHg @ 20°C (Base Note) |
| Ring Size | 17-Membered Macrocycle |
Conformational Analysis
The 17-membered ring is chemically significant because it minimizes transannular strain (Pitzer strain) compared to medium-sized rings (8–11 members). The presence of two ester groups introduces planar constraints at the carbonyl carbons, yet the long methylene chains allow the molecule to adopt a "floppy" conformation. This flexibility is the causal mechanism behind its ability to mimic the "lock-and-key" fit of natural musks like Civetone, despite structural differences.
Synthetic Methodologies
The synthesis of Ethylene Brassylate is a study in entropy control. Direct cyclization of dicarboxylic acids and diols is kinetically disfavored due to the high probability of intermolecular reaction (polymerization) over intramolecular reaction (cyclization). Two primary methodologies overcome this barrier.
Method A: Carothers Depolymerization (Industrial Standard)
This method relies on the Polyester Depolymerization Principle .
-
Linear Polymerization: Brassylic acid and ethylene glycol are reacted to form a linear polyester (molecular weight > 4000 Da).
-
Depolymerization: The polymer is heated under high vacuum with a transesterification catalyst (e.g., Tin(II) chloride or Aluminum stearate).
-
Thermodynamic Drive: High heat and vacuum remove the volatile monomeric cycle (Ethylene Brassylate) as it forms, shifting the equilibrium according to Le Chatelier’s principle.
Method B: Lipase-Catalyzed Macrocyclization (Green Chemistry)
Enzymatic routes utilize Candida antarctica Lipase B (CALB) . The enzyme stabilizes the transition state for cyclization within its active site, effectively reducing the entropic penalty of bringing the chain ends together. This method operates at lower temperatures, preserving energy and reducing thermal degradation.
Visualization: Synthetic Pathways
Caption: Comparative workflow of Chemical Depolymerization vs. Enzymatic Cyclization.
Experimental Protocol: Lipase-Catalyzed Synthesis
Context: This protocol is designed for research laboratories prioritizing green chemistry. It avoids toxic metal catalysts and high energy consumption.
Reagents:
-
Novozym 435 (Immobilized Candida antarctica Lipase B)
-
Solvent: Toluene (anhydrous) or solvent-free (if using reactive extrusion).
Step-by-Step Methodology:
-
Stoichiometric Mixing:
-
Combine Brassylic Acid (10 mmol) and Ethylene Glycol (10 mmol) in a round-bottom flask.
-
Scientific Rationale: A 1:1 molar ratio is critical to prevent end-capping by excess diol, which inhibits cyclization.
-
-
Enzyme Addition:
-
Add Novozym 435 (10% w/w relative to monomers).
-
Validation: Ensure enzyme is dry; water promotes hydrolysis (reverse reaction) rather than esterification.
-
-
Reaction Conditions (Solvent-Based):
-
Add Toluene (100 mL) to create a dilute environment (High Dilution Principle).
-
Causality: High dilution favors intramolecular cyclization over intermolecular polymerization by increasing the mean free path between different molecules.
-
Add molecular sieves (4Å) to scavenge water byproduct.
-
-
Incubation:
-
Stir at 60°C for 48 hours.
-
Note: Do not exceed 80°C to prevent enzyme denaturation.
-
-
Purification:
-
Characterization (Self-Validating Step):
-
GC-MS: Confirm molecular ion peak at m/z 270.
-
1H NMR: Verify signal at
4.15 ppm (singlet, 4H) corresponding to the ethylene glycol bridge protons ( ). Absence of chain-end hydroxyl signals confirms cyclization.
-
Environmental Fate & Biodegradability
A critical advantage of Ethylene Brassylate over polycyclic musks is its metabolic instability in the environment. The molecule contains two ester linkages , which are susceptible to hydrolytic cleavage by ubiquitous esterases in bacteria and fungi.
Mechanism of Degradation
-
Hydrolysis: Environmental moisture and esterases cleave the ring at the ester bonds.
-
Ring Opening: The macrocycle opens to release linear Brassylic Acid and Ethylene Glycol.
-
Mineralization:
-
Brassylic Acid: Undergoes
-oxidation (fatty acid metabolism) to produce Acetyl-CoA. -
Ethylene Glycol: Metabolized via glycolaldehyde to glyoxylate, entering the TCA cycle.
-
Visualization: Biodegradation Pathway
Caption: Metabolic pathway of Ethylene Brassylate degradation in aerobic environments.
References
-
National Institute of Standards and Technology (NIST). (2025). Ethylene Brassylate: Chemical Properties and Spectral Data. NIST Chemistry WebBook.[8] [Link]
-
PubChem. (2025).[9] Ethylene Brassylate Compound Summary (CID 61014). National Center for Biotechnology Information. [Link]
-
CeresLab. (2025). Ethylene Brassylate: Structure & Scent Correlation. [Link]
-
Scentspiracy. (2025).[1][9] Musk T (Ethylene Brassylate) Technical Data. [Link][9][5]
-
ACS Applied Polymer Materials. (2024). In Situ Enzymatic Polymerization of Ethylene Brassylate. American Chemical Society. [Link]
-
ScenTree. (2025). Musk T® (CAS N° 105-95-3) Synthesis and Properties. [Link][8][9][10]
Sources
- 1. Ethylene Brassylate - CeresLab [cereslab.com]
- 2. Musk T (Ethylene Brassylate, 105-95-3) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. perfumersworld.com [perfumersworld.com]
- 4. Ethylene brassylate | The Fragrance Conservatory [fragranceconservatory.com]
- 5. Page loading... [guidechem.com]
- 6. CH223064A - Process for the preparation of monomeric ethylene brassylate. - Google Patents [patents.google.com]
- 7. ScenTree - Musk T® (CAS N° 105-95-3) [scentree.co]
- 8. Ethylene brassylate [webbook.nist.gov]
- 9. Ethylene brassylate | C15H26O4 | CID 61014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethylene brassylate (CAS 105-95-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
Decoding the Olfactory Enigma: A Technical Guide to Macrocyclic Musks
Content Type: Technical Whitepaper Audience: Chemical Biology Researchers, Fragrance Chemists, and Drug Discovery Specialists
Executive Summary
Macrocyclic musks represent a unique intersection of organic synthesis, conformational analysis, and G-Protein Coupled Receptor (GPCR) pharmacology. Historically derived from the musk deer (Moschus moschiferus), modern equivalents are synthesized to meet ethical and environmental standards. This guide deconstructs the Structure-Odor Relationships (SOR) of these compounds, focusing on their interaction with the human olfactory receptor OR5AN1 . By treating musk odorants as ligands and the olfactory system as a druggable target, we provide a rational framework for molecular design and synthesis.
Molecular Architecture: The Musk Pharmacophore
The "musk" odor character is not a single chemical entity but a pharmacophore defined by specific steric and electronic properties. While nitro-musks and polycyclic musks exist, macrocyclic musks (C14–C17 rings) are considered the "gold standard" due to their biodegradability and close structural homology to nature-identical compounds.
Structural Determinants[1][2][3][4][5][6][7][8][9]
-
Ring Size: The "odorous window" is strictly defined between 14 and 17 carbons. Rings <13 carbons often smell woody or earthy; rings >19 are odorless due to their inability to fit the receptor pocket.
-
Functional Group: A polar anchor (ketone, lactone, or ether) is required to form a hydrogen bond with the receptor.
-
Conformation: The molecule must adopt a low-energy conformation that mimics a "U-shape" or "horseshoe" motif to fit the hydrophobic cleft of the receptor.
Comparative Data: Key Macrocyclic Ligands
| Compound | Structure Type | Ring Size | Odor Threshold (ng/L air) | Key Structural Feature |
| (R)-Muscone | Ketone | 15 | 0.09 | Methyl group at C3 stabilizes active conformation. |
| Civetone | Ketone | 17 | 0.15 | cis-Double bond adds rigidity, restricting conformers. |
| Exaltolide | Lactone | 15 | 1.80 | Ester oxygen acts as H-bond acceptor; slightly higher threshold. |
| Ambrettolide | Lactone | 17 | 0.30 | Unsaturation at C7 enhances diffusivity and potency. |
Mechanistic Basis: The OR5AN1 Receptor Interaction[5]
The primary target for macrocyclic musks in humans is OR5AN1 , a class A GPCR. Unlike generalist receptors, OR5AN1 exhibits high specificity for the macrocyclic scaffold, though it possesses a promiscuous hydrophobic pocket that allows it to recognize structurally distinct but sterically similar nitro-musks.
The Binding Pocket
Research indicates that the binding mechanism relies on a "Hydrophobic Clamp" model:
-
The Anchor: The carbonyl oxygen of the musk acts as a Hydrogen Bond Acceptor. It interacts specifically with Tyr260 on transmembrane helix 6 (TM6) of the OR5AN1 receptor.[1]
-
The Pocket: The large hydrocarbon ring interacts via van der Waals forces with a hydrophobic cluster of phenylalanine residues (Phe105, Phe194, Phe207 ).
-
Chiral Discrimination: OR5AN1 is enantioselective. (R)-muscone binds with significantly higher affinity than (S)-muscone, likely due to the methyl group in the (S)-enantiomer causing steric clash with the pocket walls.
Signaling Pathway Visualization
The activation of OR5AN1 triggers a canonical cAMP-mediated cascade.
Figure 1: Signal transduction pathway initiated by musk ligand binding to OR5AN1.[2][3][4][5]
Synthetic Protocols: Ring-Closing Metathesis (RCM)
The synthesis of macrocyclic musks is challenging due to the entropic penalty of forming large rings. The industry standard has shifted from high-dilution radical cyclizations to Ring-Closing Metathesis (RCM) using Ruthenium-based catalysts (Grubbs generation).
Protocol: Synthesis of Civetone Analog (Exaltone) via RCM
Objective: Synthesis of Cyclopentadecenone (precursor to Exaltone) from a diene precursor.
Reagents:
-
Substrate: 1,16-heptadecadien-9-one (Diene precursor).
-
Catalyst: Grubbs II (G2) or Stewart-Grubbs (SG) catalyst.
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous, degassed).
Step-by-Step Methodology:
-
Pre-Treatment (Degassing):
-
Dissolve the diene substrate in anhydrous DCM to a final concentration of 5 mM .
-
Critical: High dilution is mandatory to favor intramolecular RCM (ring closing) over intermolecular ADMET (polymerization).
-
Bubble Argon through the solution for 30 minutes to remove oxygen, which deactivates the Ru-catalyst.
-
-
Catalyst Addition:
-
Add Grubbs II catalyst (2–5 mol%) in a single portion under Argon flow.
-
Heat to reflux (40°C for DCM) for 12–24 hours.
-
-
Monitoring & Quenching:
-
Monitor via TLC or GC-MS for disappearance of the terminal alkene.
-
Quench the reaction by adding ethyl vinyl ether (scavenges the Ru-carbene) and stirring for 30 minutes.
-
-
Purification:
-
Concentrate the solvent in vacuo.
-
Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to isolate the E/Z mixture of the macrocycle.
-
Optional: Hydrogenation (H2, Pd/C) yields the saturated ketone (Exaltone).
-
Workflow Diagram
Figure 2: Workflow for the synthesis of macrocyclic musks via Ring-Closing Metathesis.
Computational Design & QSAR
Modern musk discovery utilizes "Brain-Aided Design"—a hybrid of computational modeling and intuition. The goal is to predict the Odor Activity Value (OAV) before synthesis.
Conformational Analysis
Macrocycles are flexible.[6] However, the active conformer is often a rigid structure where the ring carbons lie in a plane or a "boat-chair" variant, exposing the carbonyl group.
-
Computational Tool: Rotational spectroscopy and DFT (Density Functional Theory) calculations are used to identify the "Global Minimum" energy state.
-
The Rule of Corners: Substituents (like the methyl in Muscone or gem-dimethyls) prefer "corner" positions in the lattice to minimize transannular strain.
Decision Tree for Musk Design
Figure 3: Logic tree for rational design of novel macrocyclic musk candidates.
References
-
Ahmed, L. et al. (2018). Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds.[1] PNAS.
-
Shirasu, M. et al. (2014). Olfactory receptor and neural pathway responsible for the perception of musk odors.[7] Neuron.
-
Kraft, P. (2004). 'Brain Aided' Musk Design.[8] Chemistry & Biodiversity.[8][9][10]
-
Morin, E. et al. (2019). Synthesis of a Renewable Macrocyclic Musk: Evaluation of Batch, Microwave, and Continuous Flow Strategies.[11] Organic Process Research & Development. [11]
-
Mainland, J. et al. (2014). The relationship between molecular structure and odor character. Scientific Reports.
Sources
- 1. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. datapdf.com [datapdf.com]
- 5. researchgate.net [researchgate.net]
- 6. isms.illinois.edu [isms.illinois.edu]
- 7. Genetic variation in the human olfactory receptor OR5AN1 associates with the perception of musks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 'Brain aided' musk design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Macrocyclization by ring-closing metathesis in the total synthesis of natural products: reaction conditions and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What's Hot, What's Not: The Trends of the Past 20 Years in the Chemistry of Odorants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
1,4-Dioxacyclopentadecan-5-one conformational analysis
Technical Whitepaper: Conformational Dynamics and Structural Analysis of 1,4-Dioxacyclopentadecan-5-one
Executive Summary
The structural analysis of This compound represents a critical case study in macrocyclic chemistry. As a 15-membered ring system containing heteroatoms (oxygen) and a carbonyl functionality, this molecule sits at the intersection of macrocyclic musks (fragrance industry) and macrocyclic ether-lactone scaffolds (drug discovery).
Unlike 14- or 16-membered rings which often adopt well-defined diamond-lattice conformations, 15-membered rings possess unique entropy-driven flexibility and odd-numbered ring strain. The introduction of the 1,4-dioxa motif creates specific electronic effects—primarily the gauche effect of the O-C-C-O fragment—that compete with the steric requirements of the macrocycle.
This guide provides a comprehensive, self-validating protocol for determining the bioactive and global minimum conformations of this molecule, synthesizing computational rigor with experimental validation.
Molecular Architecture & Theoretical Framework
The 15-Membered Ring Challenge
The 15-membered ring is energetically unique. It lacks the symmetry of the 16-membered ring (which mimics the diamond lattice) and the compact "box" shape of the 14-membered ring.
-
Dale’s Nomenclature: 15-membered rings typically adopt a [34343] corner conformation to minimize transannular strain.
-
Pseudorotation: These rings exhibit high mobility, often existing as a dynamic ensemble of rapidly interconverting conformers at room temperature.
Heteroatom Impact (The 1,4-Dioxa Motif)
The specific substitution pattern of this compound introduces critical electronic vectors:
-
O(1)-C(2)-C(3)-O(4) Torsion: In open chains, this ethylene glycol unit prefers a gauche conformation (~60°) due to the gauche effect. In the macrocycle, this must balance against ring strain.
-
Dipole Minimization: The carbonyl at C(5) and the ether oxygen at O(4) create a local dipole. The s-cis vs. s-trans preference of the ester/ketone linkage is pivotal.
Computational Methodology (In-Silico Protocol)
To accurately predict the conformational ensemble, a single minimization is insufficient.[1] A Mixed-Mode Sampling approach is required.
Protocol: High-Throughput Conformational Search
-
Step 1: Force Field Selection. Use MMFF94s (Merck Molecular Force Field static) or OPLS3e . These fields are parameterized to handle the anomeric effects in ethers and esters correctly.
-
Step 2: Sampling Algorithm.
-
Method: Monte Carlo Multiple Minimum (MCMM) with Low-Mode Sampling (LMOD).
-
Parameters: 50,000 steps; Energy window = 5.0 kcal/mol; Redundant Conformer Elimination (RMSD cutoff = 0.5 Å).
-
-
Step 3: DFT Refinement.
-
Top 10 conformers from MM are re-optimized using Density Functional Theory.
-
Level of Theory: B3LYP-D3(BJ)/6-311+G(d,p). The D3 dispersion correction is mandatory to account for transannular London dispersion forces in the large ring.
-
Solvent Model: IEFPCM (Implicit Solvation) matching the experimental solvent (usually CDCl3 or DMSO).
-
Workflow Visualization
Figure 1: Computational pipeline for identifying the global minimum and low-energy conformers of macrocyclic systems.
Experimental Validation (Wet Lab Protocol)
Computational models must be validated against solution-state data. For this compound, NMR spectroscopy is the primary tool.
Synthesis of Reference Material
-
Precursor: 11-(2-hydroxyethoxy)undecanoic acid (or equivalent depending on exact carbonyl position).
-
Cyclization: Yamaguchi macrolactonization or Ring-Closing Metathesis (RCM) followed by hydrogenation.
-
Purification: High-performance liquid chromatography (HPLC) is required to remove linear oligomers.
NMR Spectroscopy Protocol
-
Instrument: 600 MHz or higher (Cryoprobe recommended).
-
Solvent: CDCl3 (non-polar, mimics vacuum) and C6D6 (benzene-d6, induces shifts to resolve overlapping methylene signals).
-
Experiments:
-
1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): Mixing time = 600-800 ms. Key for determining transannular distances.
-
J-Coupling Analysis: Extract ^3J_HH couplings for the O-CH2-CH2-O fragment.
-
Small J (2-4 Hz): Indicates gauche.
-
Large J (8-10 Hz): Indicates anti.
-
-
NAMFIS Analysis (NMR Analysis of Molecular Flexibility In Solution)
Since the macrocycle is flexible, the observed NMR signals are a weighted average of multiple conformers.
-
Input: DFT-calculated distances/couplings for each conformer + Experimental NOE/J-values.
-
Output: Mole fraction of each conformer in solution.
Validation Logic Pathway
Figure 2: The NAMFIS protocol integrates experimental NMR data with computational models to deconstruct the ensemble average.
Data Analysis & Interpretation
Expected Conformational Families
For 15-membered rings, you will likely observe two dominant families. The table below summarizes the expected energetic characteristics.
| Conformer Family | Dale Notation | Relative Energy (kcal/mol) | Characteristics |
| Global Minimum | [34343] | 0.00 | "Triangular" shape. Maximizes gauche interactions at corners. |
| Local Minimum A | [33333] | +1.2 - 2.5 | More circular; higher transannular strain. |
| Local Minimum B | [4443] | +3.0 - 4.5 | "Square-like"; often a transition state for pseudorotation. |
Critical Structural Markers
When analyzing your results, verify the following geometric parameters to ensure "Chemical Reality":
-
O(1)-C(2)-C(3)-O(4) Dihedral: Should be ~65° (gauche) in the lowest energy structures due to the gauche effect, unless forced anti by corner placement.
-
Ester/Ketone Planarity: The C-C(=O)-C dihedral must be close to 0° (cis) or 180° (trans). In medium rings (8-11), cis is possible; in 15-membered rings, trans (s-trans) is the only stable configuration.
References
-
Conformational Analysis of Macrocycles: Finding What Common Search Methods Miss. Source: Journal of Chemical Information and Modeling (2009) URL:[Link]
-
Conformational Analysis of Macrocycles: Comparing General and Specialized Methods. Source: Journal of Computer-Aided Molecular Design (2020) URL:[Link]
-
Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance. Source: Journal of the American Chemical Society (2023) URL:[Link]
-
Hydrocarbon Macrocycle Conformer Ensembles and 13C-NMR Spectra. Source: Chemistry - A European Journal (2021) URL:[Link]
-
Synthesis, structure and reactivity of [15]-macrodilactones. Source: Organic & Biomolecular Chemistry (2015) URL:[Link]
Sources
Methodological & Application
Lipase-catalyzed synthesis of ethylene brassylate from brassylic acid
Application Note: Lipase-Catalyzed Synthesis of Ethylene Brassylate
Executive Summary
Ethylene brassylate (EB), a 17-membered macrocyclic lactone, is a critical musk odorant in the fragrance industry. Traditional chemical synthesis (e.g., using Ti/Sn catalysts) requires high temperatures (>200°C) and generates toxic waste. This guide details a biocatalytic route using immobilized Candida antarctica Lipase B (CALB/Novozym 435).[1] This method operates under mild conditions (40–80°C), minimizes thermal degradation, and leverages the "entropy-driven" specificity of lipases to favor macrolactonization over linear polymerization under specific kinetic controls.
Mechanistic Principles
The Challenge: Cyclization vs. Polymerization
The synthesis of ethylene brassylate from brassylic acid (C13 diacid) and ethylene glycol (C2 diol) presents a classic competition between intermolecular esterification (forming linear polyesters) and intramolecular esterification (forming the cyclic musk).
-
Thermodynamic Control: Linear polymerization is generally enthalpically favored.
-
Kinetic Control: Lipases can facilitate cyclization via a "back-biting" mechanism where the acyl-enzyme intermediate is attacked by the distal hydroxyl group of the same chain. This is maximized via the Ruggli-Ziegler Dilution Principle (high solvent volume).
Enzyme Mechanism (Ping-Pong Bi-Bi)
CALB operates via a Serine-Histidine-Aspartate catalytic triad.
-
Acylation: Brassylic acid enters the active site; Serine attacks the carbonyl, releasing water and forming an Acyl-Enzyme Intermediate.
-
Deacylation (Cyclization): The distal hydroxyl group of the substrate (already attached via the other end or free ethylene glycol) attacks the intermediate, releasing the product and regenerating the enzyme.
Figure 1: Kinetic competition in CALB-catalyzed esterification. High dilution favors the bottom path (Cyclization).
Materials & Equipment
| Category | Item | Specification/Notes |
| Biocatalyst | Novozym 435 | Immobilized Candida antarctica Lipase B (acrylic resin).[1][2][3] Activity >5000 PLU/g. |
| Reactants | Brassylic Acid | >98% purity. 1,13-Tridecanedioic acid. |
| Ethylene Glycol | Anhydrous, 99.8%. | |
| Solvent | Toluene or Isooctane | HPLC Grade. Dried over molecular sieves. |
| Water Removal | Molecular Sieves | 4Å, activated (dried at 250°C for 4h). |
| Equipment | Orbital Shaker | Temp control ±1°C, 150-200 rpm. |
| Dean-Stark Apparatus | Optional (for large scale azeotropic distillation). |
Protocol: High-Dilution Synthesis (Lab Scale)
Objective: Maximize yield of monomeric ethylene brassylate (EB) while suppressing linear polymer formation.
Step 1: Pre-Equilibration
-
Activate 5.0 g of 4Å molecular sieves in a furnace at 250°C for 4 hours. Cool in a desiccator.
-
Dry Toluene over activated sieves for 24 hours prior to use. Water content must be <50 ppm to prevent hydrolysis.
Step 2: Reaction Setup
-
In a 250 mL screw-cap Erlenmeyer flask, dissolve 2.44 g Brassylic Acid (10 mmol) and 0.62 g Ethylene Glycol (10 mmol) in 100 mL Toluene .
-
Note: This 0.1 M concentration is critical. Higher concentrations (>0.5 M) shift equilibrium toward linear polymers (Source 1.6).
-
-
Add 1.0 g Novozym 435 (20-30% w/w relative to monomers).
-
Add 5.0 g Activated Molecular Sieves directly to the flask (or use a Soxhlet setup if scaling up).
Step 3: Incubation
-
Incubate at 60°C with orbital shaking at 200 rpm .
-
Checkpoint: Do not exceed 80°C. While CALB is stable up to 90°C, higher temperatures increase solvent evaporation and risk denaturing the protein support over long durations (Source 1.15).
Step 4: Monitoring (24h - 48h)
-
Withdraw 100 µL aliquots at 6h, 24h, and 48h.
-
Filter enzyme/sieves.
-
Analyze via GC-MS (See Section 6). Look for the molecular ion peak (
270).
Step 5: Purification
-
Filter the reaction mixture to remove the enzyme and sieves.
-
Recycling: Wash the recovered Novozym 435 with acetone, air dry, and store at 4°C. It retains ~90% activity for 5-10 cycles.
-
-
Evaporate toluene under reduced pressure (Rotavap).
-
Isolation: The residue contains EB and linear oligomers. Purify EB via Vacuum Distillation (bp ~140°C at 0.1 mmHg) or Silica Gel Column Chromatography (Hexane:Ethyl Acetate 9:1).
Protocol: Solvent-Free Oligomerization-Depolymerization (Industrial Route)
Objective: Green synthesis avoiding organic solvents. This is a two-stage process: (1) Make polymer,[4][5][6][7] (2) Depolymerize to ring.
-
Oligomerization: Mix Brassylic Acid and Ethylene Glycol (1:1) with Novozym 435 (1% w/w) at 80°C under mild vacuum (100 mbar) for 6 hours. This forms Poly(ethylene brassylate).[4][5][6][8][9][10][11]
-
Cyclic Depolymerization: Increase temperature to 90-100°C and reduce pressure to <1 mbar .
-
Collection: The volatile Ethylene Brassylate monomer will distill off the viscous polymer melt. Collect in a cold trap.
-
Note: This mimics the industrial chemical route but at significantly lower temperatures (90°C vs 250°C), preserving odor quality.
-
Analytical Validation
GC-MS Parameters
-
Column: HP-5MS or equivalent (30m x 0.25mm).
-
Temp Program: 100°C (1 min) → 10°C/min → 250°C.
-
Target: Ethylene Brassylate (
). -
Key Peaks:
- 270 (Molecular Ion).
-
252 (
). - 116 (characteristic lactone fragment).
NMR Validation ( CDCl )
-
-methylene protons (next to carbonyl):
-
Linear Polymer:
2.28 ppm (triplet). -
Cyclic (EB):
2.32 ppm (triplet). Distinct downfield shift due to ring strain.
-
-
Glycol protons (
):-
Linear:
4.28 ppm. -
Cyclic (EB):
4.15 ppm (singlet-like multiplet).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Water accumulation. | Replace molecular sieves midway. Ensure solvent is anhydrous. |
| High Polymer Content | Concentration too high. | Dilute reaction to 0.05 M or 0.1 M. High concentration favors intermolecular reaction. |
| Enzyme Aggregation | Mechanical attrition. | Use an overhead stirrer instead of a magnetic stir bar to protect Novozym beads. |
| Slow Reaction | Mass transfer limitation. | Increase shaking speed (rpm) or use a packed-bed reactor flow system. |
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the enzymatic synthesis of Ethylene Brassylate.
References
-
Waghmare, G. V., et al. (2013). "Enzymatic synthesis of ethylene brassylate: A kinetic study." Journal of Molecular Catalysis B: Enzymatic. 12[3][8]
-
Müller, P., et al. (2014). "Organocatalyzed Synthesis of Aliphatic Polyesters from Ethylene Brassylate." ACS Macro Letters. 5
-
Ortiz, C., et al. (2019). "Novozym 435: the 'perfect' lipase immobilized biocatalyst?" Catalysis Science & Technology. 13
-
Deiana, L., et al. (2024).[5][6] "In Situ Enzymatic Polymerization of Ethylene Brassylate Mediated by Artificial Plant Cell Walls." ACS Applied Polymer Materials.[6][11] 4
-
Kobayashi, S., et al. (2025). "Lipase-catalyzed ring-opening polymerization of lactones." International Journal of Biological Macromolecules. 9
Sources
- 1. researchgate.net [researchgate.net]
- 2. digital.csic.es [digital.csic.es]
- 3. Lipase-Mediated Mechanoenzymatic Synthesis of Sugar Esters in Dissolved Unconventional and Neat Reaction Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. In Situ Enzymatic Polymerization of Ethylene Brassylate Mediated by Artificial Plant Cell Walls in Reactive Extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbi.umons.ac.be [orbi.umons.ac.be]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. researchgate.net [researchgate.net]
- 10. research.chalmers.se [research.chalmers.se]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Note: Ring-Opening Polymerization of 1,4-Dioxacyclopentadecan-5-one
This Application Note is designed for researchers and drug development professionals focusing on biodegradable polymers. It details the Ring-Opening Polymerization (ROP) of 1,4-Dioxacyclopentadecan-5-one , a 15-membered macrolactone containing an ether linkage.
This monomer represents a strategic hybrid between poly(p-dioxanone) (hydrophilic, fast-degrading) and polypentadecalactone (hydrophobic, slow-degrading), offering tunable crystallinity and degradation rates for soft tissue engineering and sustained drug delivery.
Part 1: Executive Summary & Strategic Rationale
The polymerization of This compound (hereafter referred to as 15-Crown-Lactone or 15-CL-Ether ) yields a high-molecular-weight poly(ether-ester). Unlike standard polyesters (e.g., PCL, PLA), the incorporation of an ether linkage within the macrolactone ring significantly alters the polymer's hydrodynamic volume and hydrolytic stability.
Why This Monomer?
-
Tunable Degradation: The ether oxygen at the 1-position (relative to the 5-one ester) disrupts the crystalline packing typical of polyethylene-like polyesters (e.g., polypentadecalactone), lowering the melting point (
) and increasing hydrolytic susceptibility. -
Biocompatibility: The degradation products are hydroxy-ether acids, which are generally less acidic locally than pure hydroxy acids (like lactic acid), reducing inflammatory responses in implant sites.
-
Entropy-Driven Polymerization: As a macrolactone, the ROP is driven primarily by enthalpy (
), but the ring strain is low. Successful polymerization relies heavily on entropy control (high concentration/bulk) to prevent back-biting cyclization.
Part 2: Material Science & Mechanism[1]
Structural Analysis
The monomer is a 15-membered ring.
-
Positions 1, 4: Oxygen atoms (Ether at 1, Ester-oxygen at 4).
-
Position 5: Carbonyl carbon.
-
Backbone: A decamethylene chain (
to ) and an ethylene bridge ( ).
This structure dictates that the resulting polymer, Poly(15-CL-Ether) , possesses a repeating unit of: -[O-CH2-CH2-O-CO-(CH2)10]-
Reaction Pathways
We present two distinct protocols:
-
Enzymatic ROP (e-ROP): Uses Candida antarctica Lipase B (CALB).[1] Best for biomedical grades requiring metal-free synthesis.
-
Coordination-Insertion ROP: Uses Tin(II) Octoate (
). Best for high molecular weight ( ) and industrial scalability.
Figure 1: Mechanistic pathways for the Ring-Opening Polymerization of this compound.
Part 3: Experimental Protocols
Protocol A: Enzymatic ROP (Metal-Free)
Target: Biomedical applications, Drug Delivery Systems. Advantages: Mild conditions, no toxic metal residues, high selectivity.
Materials
-
Monomer: this compound (Dried over
, distilled). -
Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B). Crucial: Must be dried under vacuum (0.1 mmHg) at 25°C for 24h before use.
-
Initiator: Benzyl Alcohol (for end-capping analysis) or PEG-OH (for block copolymers).
-
Solvent: Toluene (Anhydrous). Note: Bulk polymerization is preferred if
of monomer < 70°C.
Step-by-Step Procedure
-
Preparation: In a glovebox or dry environment, weigh 1.0 g (approx 4.4 mmol) of monomer into a silanized glass vial.
-
Catalyst Addition: Add Novozym 435 (10-20 wt% relative to monomer). The high loading is necessary due to the heterogeneous nature of the immobilized enzyme.
-
Initiation: Add Benzyl Alcohol (10 µL). Note: The Monomer/Initiator ratio determines theoretical
. -
Reaction: Add 2.0 mL anhydrous Toluene (or perform in bulk at 70°C). Seal with a crimp cap containing a PTFE septum.
-
Incubation: Place in a temperature-controlled shaker at 70°C for 24-48 hours. Agitation is critical to maintain catalyst dispersion.
-
Termination: Dissolve the reaction mixture in Chloroform (
). Filter off the immobilized enzyme. -
Purification: Precipitate the filtrate into cold Methanol (
) at -20°C. Collect the white fibrous solid.
Self-Validating Check:
-
Yield: Should be >80%. If <50%, water content was likely too high (enzyme hydrolysis dominates over polymerization).
-
GPC: Dispersity (Đ) should be 1.5 - 2.0. If Đ > 2.5, transesterification (back-biting) occurred; reduce reaction time.
Protocol B: Organometallic ROP (High Molecular Weight)
Target: Structural implants, fibers, high-strength scaffolds.
Advantages: Faster kinetics, higher attainable
Materials
-
Catalyst: Tin(II) 2-ethylhexanoate (
). Use as a 0.1 M solution in dry toluene. -
Co-Initiator: 1-Dodecanol (controls MW).
-
Environment: Argon atmosphere (Schlenk line).
Step-by-Step Procedure
-
Drying: The monomer must be azeotropically dried with toluene prior to polymerization to remove trace water.
-
Charging: In a flame-dried Schlenk tube, add 2.0 g of monomer.
-
Catalyst Injection: Add
solution. Target ratio: Monomer/Sn = 1000:1 to 5000:1. -
Initiator: Add 1-Dodecanol to achieve target
(e.g., for 50 kDa, ratio ~220:1). -
Polymerization:
-
Evacuate solvent (toluene) under vacuum if added with catalyst.
-
Immerse tube in an oil bath at 120°C - 130°C .
-
Stir mechanism: Magnetic stirring will fail as viscosity rises. Use an overhead mechanical stirrer or allow to proceed statically once viscosity spikes.
-
Time: 6 - 12 hours.
-
-
Quenching: Dissolve the solid polymer melt in Dichloromethane (
) containing a few drops of dilute HCl (to protonate/deactivate Sn). -
Purification: Precipitate into cold Methanol/Hexane (10:1 mix). The hexane helps remove unreacted macrolactones which are soluble in pure methanol.
Part 4: Characterization & Data Interpretation[3]
Expected Properties Table
The following table contrasts Poly(15-CL-Ether) with standard analogs.
| Property | Poly(this compound) | Poly(pentadecalactone) (PPDL) | Poly(p-dioxanone) (PPDO) |
| Ring Size | 15-membered | 15-membered | 6-membered |
| Linkages | Ether + Ester | Ester | Ether + Ester |
| Melting Point ( | ~85 - 90°C (Predicted)* | 97°C | 105°C |
| Glass Transition ( | ~ -35°C | -27°C | -10°C |
| Hydrophilicity | Moderate | Low (Hydrophobic) | High |
| Degradation Time | 12 - 24 Months | > 3 Years | 6 Months |
*Note: The ether linkage introduces flexibility, lowering
Critical Quality Attributes (CQA)
-
NMR Verification:
-
NMR (
): Look for the triplet at ~4.1-4.2 ppm ( ) and the triplet at ~3.6-3.7 ppm ( ). -
Validation: The integration ratio of the ester-adjacent methylene to the ether-adjacent methylenes must be 1:1. Any deviation implies side reactions or impurities.
-
NMR (
-
Thermal Analysis (DSC):
-
Run a heat-cool-heat cycle (-80°C to 150°C).
-
First scan removes thermal history. Analyze
and from the second scan. -
Alert: If a secondary melting peak appears significantly lower than the main peak, it indicates the formation of cyclic oligomers (common in macrolactone ROP).
-
Part 5: Troubleshooting & Optimization
The "Back-Biting" Phenomenon
Macrolactones are prone to intramolecular transesterification, especially at high conversions or high temperatures, leading to cyclic oligomers rather than linear polymers.
Workflow for Optimization:
Figure 2: Troubleshooting logic flow for optimizing molecular weight and dispersity.
Specific Tips for this compound
-
Viscosity Management: The polymer melt is highly viscous. If using magnetic stirring, the stir bar will seize. This is a good sign (high Mw). Do not increase temperature to lower viscosity, as this promotes degradation.
-
Enzyme Recycling: In Protocol A, the Novozym 435 can be washed with THF and reused up to 5 times, though activity drops by ~10% per cycle.
References
-
Kobayashi, S. (2010). Lipase-catalyzed polyester synthesis: a green polymer chemistry. Proceedings of the Japan Academy, Series B. Link
-
Albertsson, A. C., & Varma, I. K. (2003). Recent developments in ring opening polymerization of lactones for biomedical applications.[2][3] Biomacromolecules.[4][5] Link
-
Gross, R. A., et al. (2001). Enzyme-Catalyzed Polymerization of Macrolactones to Polyesters.[4][6] Macromolecules.[7][1][4][5][8] Link
-
Stridsberg, K. M., Ryner, M., & Albertsson, A. C. (2002). Controlled Ring-Opening Polymerization: Polymers with designed macromolecular architecture. Advances in Polymer Science. Link
-
Kumar, A., et al. (2000). Lipase catalyzed transesterification: synthesis of polyesters. Chemical Reviews.[7] Link
Sources
- 1. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic ring-opening polymerization (ROP) of lactides and lactone in ionic liquids and organic solvents: digging the controlling factors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the ring-opening polymerisation of dioxolanones - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. osti.gov [osti.gov]
Depolymerization protocols for poly(ethylene brassylate)
Application Note: Advanced Depolymerization Strategies for Poly(ethylene brassylate) (PEB)
Abstract
Poly(ethylene brassylate) (PEB) is a semi-crystalline aliphatic polyester derived from the ring-opening polymerization (ROP) of ethylene brassylate (EB), a renewable macrolactone.[1][2][3] While PEB is valued for its biodegradability and resemblance to polyethylene, its end-of-life valorization requires precise depolymerization protocols. This guide details three distinct methodologies: Enzymatic Hydrolysis (for biodegradation studies), Chemical Methanolysis (for monomer recovery), and Cyclodepolymerization (for macrolactone regeneration). These protocols are designed to ensure high reproducibility and mechanistic transparency.
Part 1: Enzymatic Depolymerization (Biocatalytic)
Objective: To simulate physiological biodegradation or achieve mild surface erosion for drug delivery applications.
Mechanism & Rationale
Enzymatic degradation of PEB is primarily a surface erosion process.[3] The large hydrophobic backbone of PEB restricts enzyme penetration into the crystalline core. Lipase B from Candida antarctica (CALB) is the gold standard for this protocol due to its specific activity toward ester bonds in hydrophobic aliphatic chains. The mechanism involves the serine-histidine-aspartate catalytic triad of the lipase attacking the ester linkage, consuming water to release carboxyl and hydroxyl end-groups.
Protocol 1: CALB-Mediated Hydrolysis
Materials:
-
PEB film (approx. 100 µm thickness) or powder.
-
Lipase B from Candida antarctica (immobilized, e.g., Novozym 435, or free form).
-
Phosphate Buffer Saline (PBS), 0.1 M, pH 7.4.
-
Sodium azide (
) (0.02% w/v) to prevent microbial contamination.
Workflow:
-
Sample Preparation:
-
Cut PEB films into uniform coupons (
cm). -
Critical Step: Dry samples in a vacuum desiccator for 24 hours to establish a baseline dry weight (
).
-
-
Incubation:
-
Place coupons in chemically resistant glass vials.
-
Add 10 mL of PBS containing
. -
Add CALB (Concentration: 1.0 mg/mL or >1000 U/mL).
-
Incubate at 37°C (physiological) or 50°C (accelerated) with orbital shaking at 100 rpm.
-
-
Monitoring:
-
At defined intervals (e.g., 3, 7, 14, 21 days), remove samples.
-
Wash gently with deionized water, then ethanol to remove adsorbed enzyme.
-
Dry under vacuum to constant weight (
).
-
-
Quantification:
-
Calculate weight loss:
. -
Analyze supernatant via HPLC or LC-MS to detect brassylic acid and ethylene glycol.
-
Troubleshooting:
-
Low degradation rate: Ensure the pH has not drifted. Acidic byproducts (brassylic acid) can lower local pH, inhibiting the enzyme. Refresh buffer weekly.
Part 2: Chemical Recycling (Methanolysis)
Objective: To recover high-purity monomers (Dimethyl Brassylate and Ethylene Glycol) for circular polymer synthesis.
Mechanism & Rationale
Methanolysis utilizes a transesterification reaction driven by a large excess of methanol. We utilize TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) , a potent organocatalyst.[3] TBD activates both the carbonyl group of the polymer and the hydroxyl group of the methanol, significantly lowering the activation energy compared to standard acid catalysis.
Protocol 2: TBD-Catalyzed Methanolysis
Materials:
-
PEB waste/pellets.[4]
-
Anhydrous Methanol (MeOH).
-
Catalyst: TBD (1–5 mol% relative to ester repeat units).
-
Solvent (Optional): Tetrahydrofuran (THF) if swelling is required.
Workflow:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, charge PEB (1.0 eq) and TBD (0.05 eq).
-
Add Methanol (excess, typically 20–50 eq).
-
Note: If PEB is highly crystalline, add THF (1:1 v/v with MeOH) to solubilize the polymer chains.
-
-
Depolymerization:
-
Reflux the mixture at 65–70°C under inert atmosphere (
) for 6–12 hours. -
Reaction is complete when the solution becomes clear and homogeneous.
-
-
Work-up & Purification:
-
Quench reaction with a stoichiometric amount of benzoic acid (to neutralize TBD).
-
Evaporate solvent (THF/MeOH) under reduced pressure.
-
Separation: The residue contains Dimethyl Brassylate (DMB) and Ethylene Glycol (EG).
-
Extract DMB with hexane (EG is immiscible in hexane).
-
-
Validation:
-
Analyze the hexane fraction via GC-MS or
H-NMR. Look for the methyl ester singlet at ppm.
-
Part 3: Cyclodepolymerization (Macrolactone Recovery)
Objective: To regenerate the valuable musk odorant, Ethylene Brassylate (EB), via thermodynamic control.
Mechanism & Rationale
This protocol relies on the Ruggli-Ziegler Dilution Principle . By conducting the transesterification in ultra-dilute conditions, the probability of a chain end encountering its own tail (intramolecular cyclization) is statistically higher than encountering another chain (intermolecular polymerization).
Protocol 3: High-Dilution Cyclization
Materials:
-
PEB oligomers.
-
Solvent: Toluene or Xylene (high boiling point).
-
Catalyst: Dibutyltin oxide (
) or Titanium(IV) isopropoxide.
Workflow:
-
System Setup:
-
Use a Dean-Stark apparatus to continuously remove any trace water.
-
-
Dilution:
-
Dissolve PEB in Toluene at a concentration of < 0.01 M (pseudo-infinite dilution).
-
-
Reaction:
-
Reflux at 110°C (Toluene) or 140°C (Xylene) for 24–48 hours.
-
The high temperature provides the energy to overcome the activation barrier for back-biting.
-
-
Isolation:
-
Concentrate the solvent.
-
Purify the crude macrolactone via vacuum distillation (EB has a high boiling point, approx. 140°C at 10 mmHg).
-
Data Summary & Comparison
| Parameter | Enzymatic Hydrolysis | Chemical Methanolysis | Cyclodepolymerization |
| Primary Product | Brassylic Acid + EG | Dimethyl Brassylate + EG | Ethylene Brassylate (Cyclic) |
| Catalyst | CALB (Lipase) | TBD (Organobase) | Tin/Titanium Organometallic |
| Conditions | pH 7.4, 37°C, Aqueous | 65°C, Methanol Excess | >110°C, High Dilution |
| Timeframe | Days to Weeks | 6–12 Hours | 24–48 Hours |
| Primary Utility | Biodegradation Studies | Chemical Recycling | Fragrance/Monomer Recovery |
Visualized Workflows
Figure 1: Decision Matrix for PEB Depolymerization
Caption: Decision matrix selecting the optimal depolymerization route based on the desired end-product.
Figure 2: Enzymatic Assay Workflow
Caption: Step-by-step workflow for the quantitative assessment of PEB enzymatic degradation.
References
-
Enzymatic Polymerization and Degradation
-
Chemical Recycling Principles
-
General Polyester Hydrolysis
- Title: Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evalu
- Source: N
-
URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. research.chalmers.se [research.chalmers.se]
- 4. idosi.org [idosi.org]
- 5. Chemical recycling of polycarbonate and polyester without solvent and catalyst: mechanochemical methanolysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
Green chemistry synthesis of macrocyclic musks using biocatalysis
Application Note: Biocatalytic Macrocyclization Strategies for Sustainable Musk Synthesis
Executive Summary
Macrocyclic musks (e.g., Exaltolide®, Ambrettolide, Civetone) are pillars of the fragrance industry, traditionally synthesized via energy-intensive chemical routes requiring toxic heavy metals (Ti, Sn) and extreme high-dilution conditions to prevent polymerization. This guide details a green chemistry protocol utilizing Candida antarctica Lipase B (CAL-B) to catalyze the intramolecular lactonization of
Scientific Principles & Mechanism[1]
The Challenge: Entropy vs. Enthalpy
The synthesis of medium-to-large rings (12–17 carbons) is kinetically disfavored.
-
Intermolecular Reaction (Polymerization): Enthalpically favored. Two separate molecules collide and react.
-
Intramolecular Reaction (Cyclization): Entropically disfavored. The two reactive ends of a long chain must find each other.
In traditional chemistry, this is solved by High Dilution Principles (Ruggli-Ziegler), often requiring thousands of liters of solvent for gram-scale yields. Biocatalysis alters this landscape.
The Biocatalytic Advantage: Interfacial Activation
Immobilized CAL-B (e.g., Novozym 435) operates via an acyl-enzyme intermediate. The enzyme's active site provides a "templating effect," stabilizing the bent conformation of the fatty acid chain. This effectively creates a "pseudo-high dilution" environment within the enzyme's active pocket, favoring cyclization even at bulk concentrations (0.1 M) that would typically lead to polymerization in chemical synthesis.
Mechanism Diagram
The following diagram illustrates the competition between the desired macrolactonization and the undesired oligomerization.
Figure 1: Kinetic pathway of lipase-mediated macrolactonization. The critical step is 2a, favored by low water activity and enzyme conformational constraints.
Experimental Protocol: Synthesis of Exaltolide (15-Pentadecanolide)
Target: 15-Pentadecanolide Substrate: 15-Hydroxypentadecanoic acid (15-HPA) Biocatalyst: Novozym 435 (Immobilized CAL-B) Solvent: Cyclopentyl Methyl Ether (CPME) – Selected for low peroxide formation, high hydrophobicity (LogP 1.59), and low latent heat of vaporization.
Materials & Reagents
| Component | Grade/Spec | Role |
| 15-HPA | >98% Purity | Substrate (Monomer) |
| Novozym 435 | >10,000 PLU/g | Catalyst (Recyclable) |
| CPME | Anhydrous | Green Solvent |
| Molecular Sieves | 4Å (Activated) | Water Scavenger |
| Toluene | HPLC Grade | Internal Std (Optional) |
Step-by-Step Methodology
Step 1: Catalyst Conditioning (Critical for Reproducibility)
-
Action: Weigh 1.0 g of Novozym 435.
-
Procedure: Wash the beads with anhydrous CPME (
mL) to remove storage preservatives and trace water. -
Drying: Desiccate under vacuum (10 mbar) at 25°C for 1 hour.
-
Why: Commercial immobilized lipases contain varying moisture content. Excess water shifts the equilibrium back to hydrolysis (linear acid).
Step 2: Reaction Setup
-
Vessel: 100 mL round-bottom flask equipped with a Dean-Stark apparatus (or Soxhlet containing molecular sieves) and a magnetic stir bar.
-
Solvent Loading: Add 50 mL CPME.
-
Substrate Addition: Add 1.29 g of 15-HPA (5 mmol) to achieve a concentration of 0.1 M .
-
Note: Traditional chemical methods require 0.005 M. This protocol is 20x more concentrated, significantly improving "Green" metrics.
-
-
Enzyme Addition: Add the conditioned Novozym 435 (20% w/w relative to substrate).
Step 3: Reaction & Water Control
-
Temperature: Heat to 60°C (CPME boiling point is 106°C, allowing safe operation).
-
Agitation: 200 RPM. Warning: Do not use aggressive magnetic stirring that grinds the enzyme beads. Overhead stirring is preferred for scale-up.
-
Water Removal: Add 2.0 g of activated 4Å molecular sieves directly to the reaction or circulate solvent through a sieve bed.
-
Duration: 24 to 48 hours.
Step 4: Monitoring (QC)
-
Sample 50 µL aliquots at t=0, 6h, 12h, 24h, 48h.
-
Derivatize with MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) to detect unreacted acid via GC-MS.
-
Monitor the disappearance of 15-HPA and the appearance of the lactone peak (approx. retention time shift).
Step 5: Work-up and Purification
-
Filtration: Filter the reaction mixture to recover the immobilized enzyme.
-
Recycling: Wash enzyme with CPME; store at 4°C for reuse (typically stable for 5-10 cycles).
-
-
Concentration: Evaporate CPME under reduced pressure.
-
Isolation: The crude usually contains ~80-90% lactone and 10-20% linear oligomers.
-
Purification: Flash chromatography (Hexane:Ethyl Acetate 95:5) or Kugelrohr distillation (high vacuum) to isolate pure Exaltolide.
Workflow Visualization
Figure 2: Operational workflow for the batch synthesis of macrocyclic musks.
Data Analysis & Troubleshooting
Interpreting GC-MS Data
When analyzing the reaction mixture, you will encounter three distinct species. Use the table below to categorize integration areas.
| Species | Retention Time (Relative) | Mass Spec Signature | Action |
| 15-HPA (Substrate) | 1.00 | M+ (TMS derivative) | Increase reaction time or enzyme load. |
| Exaltolide (Product) | 0.85 (Elutes earlier) | M+ = 240 m/z | Desired product. |
| Linear Dimer | 1.80 | M+ = 498 m/z (TMS) | Issue: Concentration too high or water too low (enzyme locked in open conformation). |
Troubleshooting Guide
Problem: High Oligomer Content (>30%)
-
Root Cause: Substrate concentration is too high, overcoming the enzyme's entropic effect.
-
Solution: Implement a fed-batch approach. Instead of adding all 15-HPA at once, dose it continuously over 10 hours using a syringe pump. This keeps the instantaneous concentration low while maintaining high productivity.
Problem: Low Conversion (<50%)
-
Root Cause: Water accumulation.
-
Solution: The molecular sieves may be saturated. Replace sieves or switch to azeotropic distillation if using a solvent like 2-MeTHF.
Problem: Leaching/Loss of Activity
-
Root Cause: Mechanical shear.
-
Solution: Switch from magnetic stirring to an orbital shaker or a packed-bed reactor (flow chemistry) to protect the Novozym 435 beads.
References
-
Review of Biocatalytic Macrocycliz
-
Novozym 435 Characteristics
- Title: Novozym 435: the “perfect” lipase immobilized bioc
- Source:C
-
URL:[Link]
-
Green Solvents (CPME)
-
High Concentration Str
- Title: Synthesis of macrocyclic musk compounds (IFF/ITQ Collabor
- Source:Apeiron Synthesis / ITQ
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Lipases in Green Chemistry: Deep Eutectic Solvents (DES) as New Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipase-Catalyzed Synthesis of Renewable Plant Oil-Based Polyamides | MDPI [mdpi.com]
Application Note: High-Dilution vs. Pseudo-High-Dilution Macrocyclization Techniques
Abstract & Core Directive
Macrocyclization—the ring closure of a linear precursor—is a critical yet challenging transformation in the synthesis of peptide drugs, macrocyclic lactones, and complex natural products. The primary obstacle is the competition between intramolecular cyclization (desired, unimolecular) and intermolecular oligomerization (undesired, bimolecular).
This guide provides a technical comparison and implementation protocol for the two dominant strategies to overcome this entropic barrier: Traditional High-Dilution (HD) and Pseudo-High-Dilution (PHD) . While HD relies on massive solvent volumes to statistically favor ring closure, PHD utilizes kinetic engineering via controlled addition to achieve the same effect with significantly reduced solvent consumption and higher scalability.
Theoretical Framework: The Ruggli-Ziegler Principle
The theoretical foundation for all macrocyclization strategies is the Ruggli-Ziegler Dilution Principle (1912). It posits that the rate of cyclization (
Kinetic Competition
-
Cyclization Rate:
-
Oligomerization Rate:
As concentration
Effective Molarity (EM)
The "tipping point" is defined by the Effective Molarity (
-
If
: Cyclization is favored. -
If
: Oligomerization dominates.
Visualization: Kinetic Pathway Competition
The following diagram illustrates the divergent pathways controlled by concentration.
Figure 1: Kinetic competition between unimolecular cyclization and bimolecular oligomerization. High dilution suppresses the path to the red nodes.
Comparative Analysis: HD vs. PHD
The choice between HD and PHD is often a trade-off between kinetic purity and process scalability.
| Parameter | Traditional High-Dilution (HD) | Pseudo-High-Dilution (PHD) |
| Concept | Static low concentration. | Dynamic low instantaneous concentration. |
| Typical Concentration | Final: | |
| Reaction Setup | Large batch vessel. | Syringe pump / Slow addition.[2] |
| Solvent Usage | Massive (e.g., 1g substrate in 10L). | Moderate (e.g., 1g substrate in 200mL). |
| Scalability | Poor (Reactor volume limits batch size). | Excellent (Limited only by time). |
| Kinetics | Rate decreases as reaction proceeds. | Steady-state kinetics maintained. |
| Primary Risk | Extremely slow reaction rates. | Accumulation of unreacted linear precursor. |
Application Protocols
Protocol A: Traditional High-Dilution (The Benchmark)
Best for: Initial small-scale screening, determining intrinsic cyclization efficiency, or extremely difficult cyclizations (e.g., medium-sized rings 8-11 membered).
-
Solvent Preparation: Calculate the volume required to reach
( ).-
Example: For
of substrate, use of solvent.
-
-
Degassing: Sparge the solvent with Argon/Nitrogen for 30 minutes. Oxygen can quench radical cyclizations or oxidize sensitive catalysts.
-
Reagent Addition: Dissolve the catalyst or coupling reagent in the full volume of solvent.
-
Substrate Addition: Add the linear precursor in a single portion (if reaction is slow) or dropwise over 1 hour (if reaction is fast).
-
Monitoring: Stir vigorously. Reaction times are often prolonged (24–72 hours) due to low collision frequency.
-
Workup: Requires evaporation of massive solvent volumes, which is energy-intensive and concentrates high-boiling impurities.
Protocol B: Pseudo-High-Dilution (The Scalable Solution)
Best for: Scale-up (>1g), expensive catalysts, and reducing solvent waste.
The Principle: By adding the substrate slower than it reacts, the "instantaneous" concentration of unreacted starting material remains near zero. The reactor contains mostly product (inert) and catalyst.
Experimental Setup Diagram
Figure 2: Dual-stream Pseudo-High-Dilution setup. Separating the precursor and reagent prevents premature activation in the syringe.
Step-by-Step Methodology
-
The "Heel": In the reaction flask, place a small volume of solvent (10–20% of total final volume) containing the base or non-consumable catalyst. Heat to reflux if necessary (thermal energy increases
by increasing conformational sampling). -
The Feed Solutions:
-
Syringe A: Dissolve Linear Precursor in minimal solvent.
-
Syringe B (Optional but Recommended): Dissolve Coupling Reagent (e.g., EDC, HATU, Grubbs Catalyst) in minimal solvent.
-
Note: Using two syringes prevents the activated species from decomposing in the syringe before reaching the dilution pool.
-
-
Addition Rate Calculation (The Critical Step):
-
Determine the reaction half-life (
) from a small-scale pilot. -
Set the addition time to be at least
. -
Standard starting point: Add over 4–8 hours.[3]
-
-
Execution: Start the syringe pump. Maintain vigorous stirring to ensure immediate dispersal of the drop into the bulk solvent.
-
Self-Validating Check:
-
Take an aliquot after 2 hours.
-
Analyze via HPLC/LC-MS.
-
Pass: No linear precursor is visible; only product. (Rate is perfect).
-
Fail: Linear precursor is accumulating. (Addition is too fast
Pause pump, let react, then resume at 50% speed).
-
Troubleshooting & Expert Insights
When to use which?
-
Use High Dilution (HD) when the reaction kinetics are unknown or extremely slow (
is small). PHD requires the reaction to be faster than the addition; if the reaction is sluggish, the precursor will just accumulate in the flask, defeating the purpose. -
Use Pseudo-High-Dilution (PHD) for fast reactions (e.g., Ring-Closing Metathesis, Click Chemistry) and when solvent costs are a factor.
The "Site Isolation" Alternative
Solid-Phase Peptide Synthesis (SPPS) offers a "perfect" pseudo-dilution effect. By anchoring the peptide to a resin bead, the molecules are physically separated (site isolation), preventing them from interacting with each other to form dimers. This mimics infinite dilution without the solvent volume.
References
-
Ruggli, P. (1912). Cyclic Bonds from Dicarboxylic Acids. Justus Liebigs Annalen der Chemie.
-
Ziegler, K., et al. (1933). Knowledge of Multimembered Ring Systems. Justus Liebigs Annalen der Chemie.
-
Collins, I., et al. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews. [Link]
-
Blankenstein, J., & Zhu, J. (2005). Conformationally Constrained Macrocycles. European Journal of Organic Chemistry. [Link]
-
Malesevic, M., et al. (2004). An improved method for the solution cyclization of peptides under pseudo-high dilution conditions. Journal of Biotechnology. [Link]
Sources
Advanced Application Note: Catalytic Depolymerization & Degradation Kinetics using Tin(II) Octoate
Executive Summary: The Dual Nature of Tin(II) Octoate[1][2]
Tin(II) 2-ethylhexanoate, commonly known as Stannous Octoate (
Depending on the thermal and thermodynamic conditions,
-
Chemical Recycling: Driving the reaction backward to recover high-purity Lactide monomers from PLA waste.
-
Degradation Kinetics: Quantifying how residual catalyst accelerates the hydrolysis of PLGA microspheres—a Critical Quality Attribute (CQA) in controlled-release formulations.
Mechanistic Foundation: Intramolecular Transesterification
To control depolymerization, one must understand the "Back-Biting" mechanism. Unlike hydrolysis (water-driven cleavage),
The active tin species coordinates with a carbonyl oxygen along the polymer backbone.[1] The terminal hydroxyl group of the polymer chain then "bites back," attacking the coordinated ester. This scission releases a cyclic diester (Lactide) and shortens the polymer chain.[2]
Pathway Visualization
The following diagram illustrates the catalytic cycle for the depolymerization of Poly(lactic acid) (PLA).
Figure 1: The "Back-Biting" mechanism where the active chain end attacks a mid-chain ester group activated by the Tin catalyst, releasing cyclic monomers.
Protocol A: Chemical Recycling of PLA to L-Lactide
Goal: High-yield recovery of L-Lactide from high-molecular-weight PLA waste. Principle: Le Chatelier’s principle. By applying high vacuum and temperature, the volatile lactide monomer is removed, driving the equilibrium toward depolymerization.
Materials & Equipment
-
Feedstock: PLA pellets or waste (washed and dried).
-
Catalyst: Tin(II) Octoate (Sigma-Aldrich, 92.5-100%).
-
Apparatus: Short-path distillation unit or Glass reactor with a vigorous stirrer and high-vacuum line (< 10 mbar).
-
Solvent (Optional): Dodecanol (as a co-initiator/boiling point regulator).
Step-by-Step Methodology
-
Feed Preparation:
-
Dry PLA feedstock at
for 4 hours to remove moisture. Note: Moisture causes hydrolysis (producing lactic acid) rather than the desired back-biting (producing lactide).
-
-
Catalyst Loading:
-
Mix PLA with
. -
Standard Loading: 0.5 – 1.0 wt%.
-
Expert Tip: Dissolve catalyst in a small amount of dry toluene for even distribution over PLA pellets, then evaporate toluene before heating.
-
-
Reaction (Depolymerization):
-
Heat reactor to 190°C – 210°C .
-
Apply vacuum immediately (< 10 mbar ).
-
The melt will bubble vigorously as lactide vapor is generated.
-
-
Collection:
-
Condense the vapor in a receiver flask cooled to
. -
Crude product appears as white/yellowish crystals.
-
-
Purification (Recrystallization):
-
Dissolve crude lactide in anhydrous ethyl acetate or toluene at
. -
Cool slowly to room temperature, then to
. -
Filter and dry crystals under vacuum.[1]
-
Expected Results & Validation
| Parameter | Target Specification | Validation Method |
| Crude Yield | > 85% | Gravimetric |
| Monomer Purity | > 99% (L-isomer) | HPLC or GC-MS |
| Melting Point | 96°C - 98°C | DSC |
| Racemization | < 5% Meso-lactide | H-NMR (Methine region) |
Protocol B: Degradation Kinetics for Drug Delivery (PLGA)
Goal: Determine the impact of residual tin catalyst on the shelf-life and release profile of PLGA microspheres. Context: In Pharma, depolymerization is often an unwanted side effect. Residual tin from synthesis can catalyze degradation during storage.
Experimental Design
We accelerate aging to determine the rate constant (
Methodology
-
Film Preparation:
-
Prepare PLGA films (50:50 lactide:glycolide) with spiked concentrations of
: 0 ppm (Control), 50 ppm, 200 ppm, 500 ppm . -
Solvent cast from Dichloromethane (DCM) and vacuum dry for 48 hours to remove all solvent.
-
-
Incubation:
-
Place films in Phosphate Buffered Saline (PBS, pH 7.4) at
(Physiological) and (Accelerated).
-
-
Sampling:
-
Timepoints: Day 0, 7, 14, 21, 28.
-
At each point, remove film, wash with distilled water, and lyophilize.
-
-
Analysis:
-
Dissolve in THF.
-
Analyze via Gel Permeation Chromatography (GPC) to measure Number Average Molecular Weight (
).[3]
-
Data Analysis & Interpretation
Plot
Hypothetical Data Set (Accelerated at 55°C):
| Residual Sn(II) (ppm) | Degradation Rate Constant | Half-life ( | Interpretation |
| 0 (Control) | 0.015 | 46.2 | Pure Hydrolysis baseline. |
| 50 | 0.022 | 31.5 | Mild catalytic effect. Acceptable for most depot injectables. |
| 200 | 0.045 | 15.4 | Significant acceleration. Likely to fail shelf-life specs. |
| 500 | 0.080 | 8.6 | Rapid depolymerization. Unsuitable for long-acting release. |
Regulatory & Safety Considerations (E-E-A-T)
Toxicity and Limits
While
-
Oral Permitted Daily Exposure (PDE): 6000 µ g/day (for Tin).
-
Parenteral PDE: 600 µ g/day .
Critical Note: For PLGA microspheres injected monthly, the total tin burden must be calculated based on the polymer mass injected. High residual tin (>200 ppm) not only risks toxicity but, as shown in Protocol B, destabilizes the drug product.
Removal Strategies
If your synthesis results in high tin residues:
-
Precipitation: Dissolve polymer in Acetone; precipitate in Methanol (Tin stays in Methanol). Repeat 2x.
-
Chelation: Wash polymer solution with EDTA or dilute HCl (risks hydrolysis, use caution).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Recycling) | Temperature too low (<180°C) | Increase T to 200°C; ensure vacuum is < 10 mbar. |
| High Racemization (Meso-lactide) | Temperature too high (>220°C) | Reduce T; use high-vacuum to lower boiling point req. |
| Polymer Discoloration (Yellowing) | Oxidation of Tin(II) to Tin(IV) | Ensure strict Nitrogen/Argon purging. Use antioxidants. |
| Inconsistent Degradation Rates | Uneven Catalyst Distribution | Dissolve catalyst in solvent before adding to polymer melt. |
References
-
Mechanism of Cyclic Ester Polymerization Initiated with Tin(II) Octoate. Macromolecules. (2000).[2] Detailed mechanistic study on coordination-insertion.
-
Chemical Recycling of Commercial Poly(l-lactic acid) to l-Lactide. ACS Sustainable Chemistry & Engineering. (2023). Protocols for high-yield recycling.
-
Elemental Impurities (Guideline Q3D). International Council for Harmonisation (ICH). Regulatory limits on Tin in pharmaceuticals.
-
Degradation Behaviors of PLGA Films in Simulated Environments. Polymers. (2024). Kinetic data on hydrolysis and catalytic degradation.
-
Safety of Metals and Other Materials Used in Medical Devices. U.S. Food and Drug Administration (FDA). (2022).
Sources
Continuous Flow Synthesis Methods for Macrocyclic Lactones
Content Type: Advanced Application Note & Protocol Guide Audience: Senior Process Chemists, Medicinal Chemists, and Drug Development Scientists
Executive Summary: The Flow Advantage in Macrocyclization
Macrocyclic lactones (macrolides) represent a privileged structural motif in drug discovery, yet their synthesis in batch is plagued by the "entropy problem." Traditional methods require extreme high-dilution conditions (
Continuous Flow Chemistry solves this fundamental bottleneck through three mechanisms:
-
Pseudo-High Dilution: In a plug-flow reactor, mixing is localized. Even at higher overall concentrations, the instantaneous local concentration of reactive species can be kept low relative to the cyclization rate.
-
Enhanced Heat Transfer: Flow reactors allow for rapid superheating (above solvent boiling points) to overcome the high activation energy of ring closure without thermal degradation.
-
Equilibrium Displacement: Integrated membrane reactors (e.g., tube-in-tube) allow for the continuous removal of byproducts (like ethylene in RCM), driving equilibrium toward the product.
Strategic Decision Framework
Before selecting a protocol, analyze your substrate's activation requirements.
Figure 1: Decision matrix for selecting the appropriate flow macrocyclization modality based on substrate functionality.
Application Note A: Ring-Closing Metathesis (RCM) with Ethylene Removal
Target: Synthesis of 12+ membered rings from dienes (e.g., HCV protease inhibitors). Challenge: RCM is reversible. The release of ethylene gas can stall the reaction or push it backward if the gas remains dissolved in the solvent under pressure.
The Solution: Tube-in-Tube Membrane Reactors
Using a semi-permeable membrane (Teflon AF-2400) allows the continuous removal of ethylene gas across a vacuum gradient, driving the reaction to completion according to Le Chatelier’s principle.
Protocol A: RCM of Diene Precursors
Reagents:
-
Substrate: Bis-terminal diene (0.005 – 0.02 M in Toluene or DCM).
-
Catalyst: Hoveyda-Grubbs 2nd Gen (1–5 mol%).
Experimental Setup:
-
Feed: A single HPLC pump delivers the premixed substrate/catalyst solution.
-
Reactor: A "Tube-in-Tube" coil. The inner tube contains the reaction stream; the outer tube is connected to a vacuum pump.
-
Conditions: 80–100 °C (requires BPR if using DCM), Residence time: 10–30 min.
Figure 2: Flow setup for Ring-Closing Metathesis utilizing a gas-permeable membrane reactor for ethylene removal.
Validation Data (Representative):
| Parameter | Batch Conditions | Flow Conditions (Tube-in-Tube) |
|---|---|---|
| Concentration | 0.001 M | 0.02 M (20x increase) |
| Reaction Time | 2–12 Hours | 15–30 Minutes |
| Yield | 65–75% | 85–92% |
| E-Factor | High (Solvent intensive) | Low (Solvent recycled) |
Application Note B: Thermal Macrolactonization (High Concentration)
Target: Formation of lactones from seco-acids (hydroxy-acids).
Challenge: Traditional Yamaguchi or Corey-Nicolaou macrolactonizations require massive solvent volumes to prevent dimerization.
Innovation: The Collins Protocol utilizes a phase-separation strategy or polymer-supported reagents to enable macrocyclization at high concentrations (
Protocol B: Modified Mukaiyama/Collins Flow Synthesis
This protocol uses a packed-bed reactor or a homogeneous flow stream with a phase-separation element to mitigate oligomer formation.
Reagents:
-
Substrate: Seco-acid (0.05 – 0.2 M in MeCN or DCM).
-
Activator: 2-chloro-1-methylpyridinium iodide (Mukaiyama reagent) or Polymer-Supported BEMP (Base).
-
Base: DIPEA or Et3N (if not using PS-base).
Step-by-Step Methodology:
-
System Preparation: Prime a packed bed reactor (PBR) containing Polymer-Supported BEMP (if using solid-supported base) or a standard PFA coil (if using homogeneous base).
-
Reagent Streams:
-
Stream A: Seco-acid + Mukaiyama reagent in MeCN.
-
Stream B: Base (DIPEA) in MeCN (slow addition stream).
-
-
Mixing: Use a T-mixer to combine Stream A and B immediately before the heated zone.
-
Reaction: Flow through a coil heated to 80 °C (residence time: 20–40 min).
-
Quench: Output flows into a saturated NH4Cl solution or through a scavenger cartridge.
Figure 3: Thermal macrolactonization setup utilizing dual-stream mixing and in-line scavenging.
Key Technical Insight: By using a packed bed of supported base (e.g., PS-BEMP), the effective concentration of the base is extremely high locally, but the substrate concentration in the bulk mobile phase remains controlled. This mimics "infinite dilution" without the solvent waste.
Troubleshooting & Optimization
-
Clogging: The Yamaguchi method produces DIPEA-HCl salts which precipitate. Solution: Switch to MNBA (Shiina reagent) or Mukaiyama reagent which have better solubility profiles in flow, or use a larger ID tubing (1.0 mm) with sonication.
-
Residence Time Distribution (RTD): In laminar flow, dispersion can broaden the "plug." Solution: Use static mixers or segmented flow (gas-liquid or liquid-liquid slug flow) to tighten the RTD and ensure uniform heating.
References
-
Bedard, A. C., Regnier, S., & Collins, S. K. (2013). Continuous flow macrocyclization at high concentrations: synthesis of macrocyclic lipids.[1] Green Chemistry, 15(7), 1962-1966. Link
-
Sutar, D. V., Sarang, N. U., & Jamdade, A. B. (2023).[2] Continuous Flow Inter- and Intramolecular Macrolactonization under High Dilution Conditions.[3] The Journal of Organic Chemistry, 88(5), 3000–3011. Link[2]
- Monfette, I., & Fogg, D. E. (2020). Equilibrium Control in Ring-Closing Metathesis: A Flow Chemistry Approach. ACS Catalysis. (Contextual Reference for RCM Equilibrium).
-
Vapourtec Application Notes. (2016). Catalytic macrocyclization strategies using continuous flow: formal total synthesis of ivorenolide A.[4]Link
-
Shiina, I. (2009). Evaluation of the efficiency of the macrolactonization using MNBA. The Chemical Record, 9(6), 305-320.[5] Link
Sources
- 1. Continuous flow macrocyclization at high concentrations: synthesis of macrocyclic lipids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the efficiency of the macrolactonization using MNBA in the synthesis of erythromycin A aglycon - PubMed [pubmed.ncbi.nlm.nih.gov]
Safeguarding the Essence: Advanced Microencapsulation Protocols for Volatile Musk Fixatives
Introduction: The Imperative for Encapsulating Musk Fixatives
Musk fixatives, the soul of many iconic fragrances, are prized for their unique olfactory character and their ability to prolong the life of a scent.[1] However, their inherent volatility and susceptibility to degradation pose significant challenges in product formulation.[2] Unprotected, these valuable molecules can be lost to evaporation or degraded by exposure to light, heat, and oxygen, diminishing the sensory impact and shelf-life of the final product.[2] Microencapsulation offers a robust solution, creating a protective barrier around the musk compounds to ensure their stability and control their release.[3] This guide provides an in-depth exploration of key microencapsulation techniques, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.
Choosing the Right Armor: A Comparative Overview of Encapsulation Technologies
The selection of an appropriate microencapsulation method is paramount and depends on the physicochemical properties of the musk fixative, the desired release profile, and the final application.[4] Here, we delve into four powerful techniques: spray drying, complex coacervation, interfacial polymerization, and cyclodextrin inclusion complexation.
| Technique | Principle | Typical Particle Size (µm) | Advantages | Disadvantages | Common Wall Materials |
| Spray Drying | Atomization of a fragrance emulsion into a hot air stream, leading to rapid evaporation of the solvent and formation of a solid matrix.[5] | 10 - 100 | Cost-effective, scalable, produces free-flowing powder.[5][6] | Thermal stress on sensitive molecules, potential for surface oil.[5] | Modified starches, maltodextrin, gum arabic. |
| Complex Coacervation | Spontaneous liquid-liquid phase separation of two oppositely charged polymers in an aqueous solution to form a shell around dispersed oil droplets.[7] | 20 - 500 | High payload, excellent protection, versatile release mechanisms.[3][8] | Multi-step process, sensitive to pH and temperature, potential for residual cross-linkers.[9] | Gelatin, gum arabic, pectin, chitosan.[7][9] |
| Interfacial Polymerization | Polymerization reaction at the interface of an oil-in-water emulsion, forming a solid polymer shell around the core material.[10] | 1 - 1000 | Robust, impermeable shell, good for protecting reactive cores.[10][11] | Use of organic solvents and monomers, potential for residual reactants.[12] | Polyurethane, polyurea, polyamide.[11][12] |
| Cyclodextrin Inclusion Complexation | Entrapment of a "guest" molecule (musk) within the hydrophobic cavity of a "host" cyclodextrin molecule.[13] | Molecular | High stability, enhanced water solubility, protection from light and oxidation.[14] | Limited to molecules that fit the cavity, can be expensive.[13] | β-cyclodextrin, hydroxypropyl-β-cyclodextrin.[14] |
Section 1: Spray Drying - The Workhorse of Fragrance Encapsulation
Spray drying is a widely adopted technique for its efficiency and scalability in converting liquid fragrances into stable powders.[5][15] The process involves creating an emulsion of the musk oil in an aqueous solution of a carrier material, which is then atomized into a heated chamber to rapidly evaporate the water.[5]
Causality Behind Experimental Choices
The success of spray drying hinges on the careful optimization of several parameters. The inlet air temperature must be high enough for efficient water evaporation but low enough to prevent degradation of the musk compound.[16][17] The feed flow rate and atomization pressure are adjusted to control the droplet size, which in turn influences the final particle size and release characteristics.[18] The choice of carrier material is critical; it must have good film-forming properties to create a dense, non-porous matrix that minimizes fragrance loss.[19][20]
Experimental Workflow: Spray Drying
Caption: Workflow for spray drying encapsulation.
Protocol: Spray Drying of a Polycyclic Musk (e.g., Galaxolide)
1. Emulsion Preparation:
-
Dissolve 200g of modified starch (e.g., CAPSUL®) in 600g of deionized water at 50°C with gentle agitation to form the carrier solution.
-
In a separate vessel, weigh 200g of Galaxolide.
-
Slowly add the Galaxolide to the carrier solution under high-shear mixing (e.g., using a rotor-stator homogenizer at 5000 rpm for 10 minutes) to form a coarse oil-in-water emulsion.
2. Homogenization:
-
Pass the coarse emulsion through a high-pressure homogenizer at 300 bar for two passes to reduce the oil droplet size to 1-2 µm. This creates a stable, fine emulsion.
3. Spray Drying:
-
Set the spray dryer (e.g., a BUCHI Mini Spray Dryer B-290) parameters as follows:
-
Inlet temperature: 180°C
-
Outlet temperature: 80-90°C
-
Feed pump rate: 10 mL/min
-
Aspirator flow rate: 35 m³/h
-
Nozzle type: Two-fluid nozzle
-
-
Continuously stir the emulsion while feeding it into the spray dryer.
4. Powder Collection and Storage:
-
Collect the resulting dry powder from the cyclone collector.
-
Store the microcapsules in an airtight, light-proof container at room temperature.
Section 2: Complex Coacervation - Building a Natural Shell
Complex coacervation is a versatile technique that utilizes the electrostatic attraction between two oppositely charged biopolymers, such as gelatin and gum arabic, to form a protective shell around oil droplets.[7][21] This method is particularly valued for its use of natural, food-grade materials and its ability to achieve high encapsulation efficiencies.[8][22]
Causality Behind Experimental Choices
The formation of the coacervate is highly dependent on pH. The pH of the system is adjusted to a point where the two polymers have opposite charges, maximizing their electrostatic attraction.[7] Temperature is also a critical factor; the process is typically initiated at a temperature above the gelling point of gelatin to ensure the formation of a liquid coacervate that can evenly coat the oil droplets.[7] Subsequent cooling below the gelling point solidifies the shell. A cross-linking agent, such as glutaraldehyde or a natural alternative like tannic acid, is often used to strengthen the microcapsule walls.[21]
Experimental Workflow: Complex Coacervation
Caption: Workflow for complex coacervation.
Protocol: Complex Coacervation of a Macrocyclic Musk (e.g., Ethylene Brassylate)
1. Solution Preparation:
-
Prepare a 2% (w/v) solution of gelatin (Type A) in deionized water at 50°C.
-
Prepare a 2% (w/v) solution of gum arabic in deionized water at 50°C.
2. Emulsification:
-
Add 100 mL of the gelatin solution to a reaction vessel equipped with a mechanical stirrer.
-
Add 20g of Ethylene Brassylate to the gelatin solution and stir at 500 rpm for 15 minutes to create a dispersion.
3. Coacervation:
-
Slowly add 100 mL of the gum arabic solution to the dispersion while maintaining the temperature at 50°C and stirring.
-
Adjust the pH of the mixture to 4.0 by the dropwise addition of 10% (v/v) acetic acid. The solution will become turbid, indicating the formation of the coacervate.
4. Shell Formation and Hardening:
-
Begin to cool the mixture to 10°C at a rate of 1°C/min while continuing to stir. This will cause the coacervate to deposit around the oil droplets and solidify.
-
Once the temperature reaches 10°C, add 2 mL of a 25% (v/v) glutaraldehyde solution and allow the mixture to stir for 12 hours at 10°C to cross-link the microcapsule walls.
5. Isolation and Drying:
-
Allow the microcapsules to settle, then decant the supernatant.
-
Wash the microcapsules three times with deionized water.
-
Freeze-dry the microcapsules to obtain a free-flowing powder.
Section 3: Interfacial Polymerization - Engineering a Robust Barrier
Interfacial polymerization involves the reaction of two monomers at the interface of an oil-in-water emulsion to form a polymer shell.[10] This technique is capable of producing highly robust and impermeable microcapsules, making it ideal for protecting sensitive or reactive musk compounds.[11][23]
Causality Behind Experimental Choices
In a typical polyurethane or polyurea system, a diisocyanate monomer is dissolved in the oil phase (containing the musk), and a diol or diamine is dissolved in the aqueous phase.[11][12] The polymerization reaction is initiated at the oil-water interface when the two phases are emulsified. The choice of monomers determines the properties of the resulting polymer shell, such as its thickness, permeability, and mechanical strength. The stirring speed during emulsification is a key parameter for controlling the size of the microcapsules.[10]
Experimental Workflow: Interfacial Polymerization
Caption: Workflow for interfacial polymerization.
Protocol: Interfacial Polymerization for a Nitro-Musk (e.g., Musk Ketone)
1. Oil Phase Preparation:
-
In a beaker, dissolve 10g of toluene diisocyanate (TDI) in 40g of Musk Ketone.
2. Aqueous Phase Preparation:
-
Dissolve 2g of polyvinyl alcohol (PVA) as a stabilizer in 200 mL of deionized water.
-
Add 5g of ethylene diamine to the aqueous solution.
3. Emulsification and Polymerization:
-
Add the oil phase to the aqueous phase under high-speed homogenization (e.g., 8000 rpm) for 5 minutes to form an oil-in-water emulsion.
-
Transfer the emulsion to a reaction vessel with a mechanical stirrer and heat to 60°C.
-
Maintain stirring at 300 rpm for 3 hours to allow the interfacial polymerization to proceed.
4. Curing and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter the microcapsules and wash them thoroughly with deionized water and then with ethanol to remove any unreacted monomers.
-
Dry the microcapsules in an oven at 40°C for 24 hours.
Section 4: Cyclodextrin Inclusion Complexation - Molecular Entrapment
Cyclodextrin inclusion complexation is a non-covalent encapsulation method where a single musk molecule (the "guest") is entrapped within the hydrophobic cavity of a cyclodextrin molecule (the "host").[13] This technique is highly effective at stabilizing volatile compounds, protecting them from degradation, and enhancing their water solubility.[14]
Causality Behind Experimental Choices
The formation of an inclusion complex is driven by the favorable interaction of the hydrophobic musk molecule with the nonpolar interior of the cyclodextrin cavity, while the hydrophilic exterior of the cyclodextrin maintains solubility in water.[13] The choice of cyclodextrin (e.g., β-cyclodextrin) depends on the size and shape of the musk molecule to ensure a good fit. The complex is typically formed by mixing the musk and cyclodextrin in an aqueous solution, often with the aid of kneading or sonication to enhance complexation efficiency.[24]
Experimental Workflow: Cyclodextrin Inclusion Complexation
Caption: Workflow for cyclodextrin inclusion complexation.
Protocol: Cyclodextrin Inclusion Complexation of a Polycyclic Musk (e.g., Tonalide)
1. Complex Formation:
-
Dissolve 11.35g (0.01 mol) of β-cyclodextrin in 100 mL of a 1:1 ethanol/water solution at 60°C.
-
In a separate container, dissolve 2.58g (0.01 mol) of Tonalide in 20 mL of ethanol.
-
Slowly add the Tonalide solution to the β-cyclodextrin solution with vigorous stirring.
-
Continue to stir the mixture at 60°C for 4 hours.
2. Crystallization and Isolation:
-
Slowly cool the mixture to 4°C and leave it to stand for 24 hours to allow the inclusion complex to precipitate.
-
Collect the precipitate by vacuum filtration.
-
Wash the precipitate with a small amount of cold ethanol to remove any uncomplexed Tonalide.
3. Drying:
-
Dry the resulting white powder in a vacuum oven at 50°C to a constant weight.
Characterization and Quality Control
A thorough characterization of the microcapsules is essential to ensure their quality and performance.
-
Scanning Electron Microscopy (SEM): Used to visualize the morphology, surface texture, and size of the microcapsules.
-
Differential Scanning Calorimetry (DSC): Provides information on the thermal properties of the microcapsules and can be used to confirm the encapsulation of the musk.[25]
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the microcapsules and can be used to quantify the loading of the musk compound.[23]
-
Gas Chromatography (GC): Used to determine the encapsulation efficiency by measuring the amount of unencapsulated (surface) oil and the total amount of encapsulated oil after extraction.[4][26]
Release Mechanisms and Stability
The release of the encapsulated musk can be triggered by various mechanisms, including diffusion through the capsule wall, rupture of the shell by mechanical force (e.g., friction in laundry applications), or dissolution of the wall material.[6][27][28] Stability studies are crucial to evaluate the long-term performance of the microcapsules in the final product formulation.[15]
Conclusion
Microencapsulation is a powerful technology for protecting volatile musk fixatives, enhancing their stability, and controlling their release in a wide range of applications, from fine fragrances to laundry care products.[5][8][29][30] The choice of encapsulation technique and the careful optimization of process parameters are critical to achieving the desired performance. The protocols and insights provided in this guide offer a solid foundation for researchers and formulators to harness the full potential of microencapsulation for these valuable fragrance ingredients.
References
-
Micro Caps Tech. (n.d.). Molecular microencapsulation for liquid detergents and softeners. Retrieved from [Link]
-
The Clean Haven. (2025, July 1). The Science Behind Microencapsulated Fragrances In Cleaning Products | How It Works & Why It Matters. Retrieved from [Link]
-
Zhao, H., Fei, X., Cao, L., & Zhang, B. (2019). The Fabrication of Fragrance Microcapsules and Their Sustained and Broken Release Behavior. Polymers, 11(2), 215. Retrieved from [Link]
-
Zhao, H., Fei, X., Cao, L., & Zhang, B. (2019). The Fabrication of Fragrance Microcapsules and Their Sustained and Broken Release Behavior. ResearchGate. Retrieved from [Link]
-
Mertgenç, C., Enginar, H., & Yılmaz, H. (2021). Microencapsulation of Fragrance with Polyurethane—Urea and Application on Different Fabrics. Iranian Journal of Science and Technology, Transactions A: Science, 45(5), 1729-1740. Retrieved from [Link]
-
YESER Chemicals. (2025, March 25). Microencapsulated Fragrance: The Science Behind Long-Lasting Freshness in Detergents! Retrieved from [Link]
-
Micro Caps Tech. (n.d.). Microencapsulation for detergents and softeners. Retrieved from [Link]
-
Szweda, P., et al. (2023). Microencapsulation as a Route for Obtaining Encapsulated Flavors and Fragrances. Molecules, 28(3), 1363. Retrieved from [Link]
-
Yingde Vancy. (2023, August 8). Fragrance Microcapsules: Unveiling the Secret to Lasting Scents in Laundry and Beyond. Retrieved from [Link]
-
Grand Ingredients. (n.d.). Fragrance Encapsulation for Long-Lasting Aroma Performance. Retrieved from [Link]
-
Nishimura, T., et al. (2024). One-Pot Synthesis of Biobased Acrylic Microcapsules for Controlled Release of Fragrance in Consumers Products. ACS Applied Polymer Materials. Retrieved from [Link]
-
Givaudan. (n.d.). Analytical Strategies for Fragrance Performance Measurements. Retrieved from [Link]
-
Mertgenç, C., Enginar, H., & Yılmaz, H. (2021). Microencapsulation of Fragrance with Polyurethane—Urea and Application on Different Fabrics. ResearchGate. Retrieved from [Link]
-
Russell, S., & Bruns, N. (2023). Encapsulation of Fragrances in Micro- and Nano-Capsules, Polymeric Micelles, and Polymersomes. Macromolecular rapid communications, 44(16), e2300120. Retrieved from [Link]
-
Instaquim. (2025, May 9). Fragrance Microcapsules in Fabric Softeners: Release and Compatibility. Retrieved from [Link]
-
Dobre, A. A., et al. (2022). Coacervation as a Novel Method of Microencapsulation of Essential Oils—A Review. Polymers, 14(23), 5296. Retrieved from [Link]
- CN103394314B - A kind of preparation method of microcapsules of polyurethane parcel essential oil. (n.d.). Google Patents.
-
Pakzad, H., et al. (2013). Preparation and characterization of gelatin/gum arabic microcapsules containing peppermint oil. IJE Transactions B: Applications, 26(8), 807-814. Retrieved from [Link]
-
Jaskulski, M., et al. (2022). Methods of encapsulation efficiency determination. ResearchGate. Retrieved from [Link]
-
Badke, B. D. S., et al. (2021). Experimental parameters of the coacervation between gelatin (2.5 wt%) and gum arabic (2.5 wt%), using calendula oils as the core material. ResearchGate. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024, May 5). Scents That Endure: Exploring the Longevity of Perfumes. Retrieved from [Link]
-
The Clean Haven. (2025, July 1). The Science Behind Microencapsulated Fragrances In Cleaning Products | How It Works & Why It Matters. Retrieved from [Link]
- EP3969163A1 - Biodegradable polyurea/polyurethane microcapsules. (n.d.). Google Patents.
-
Zhao, H., et al. (2016). Preparation of High Encapsulation Efficiency Fragrance Microcapsules and Application in Textile. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2018, March 28). Can anyone suggest me the best protocol for microencapsulation of essential oils with gelatin and gum arabic using complex coacervation method? Retrieved from [Link]
- WO2014029695A1 - Method to improve the performance of encapsulated fragrances. (n.d.). Google Patents.
-
Lampart, M., & Leuenberger, H. (1992). Perfume Microencapsulation by Complex Coacervation. CHIMIA International Journal for Chemistry, 46(4), 101-104. Retrieved from [Link]
-
Micro Caps Tech. (n.d.). Microencapsulation by Interfacial Polymerization. Retrieved from [Link]
-
Zhang, Y., et al. (2021). Optimization of Spray-Drying Parameters for Formulation Development at Preclinical Scale. Pharmaceutics, 13(12), 2179. Retrieved from [Link]
-
Blanchet, C., et al. (2015). Fragrant Microcapsules Based on β-Cyclodextrin for Cosmetotextile Application. Journal of Encapsulation and Adsorption Sciences, 5(2), 78-91. Retrieved from [Link]
-
Science.gov. (n.d.). polycyclic musk fragrance: Topics by Science.gov. Retrieved from [Link]
-
Shishir, M. R., & Chen, W. (2017). Optimization of spray drying process parameters for the food bioactive ingredients. Drying Technology, 35(13), 1535-1551. Retrieved from [Link]
-
Shishir, M. R., & Chen, W. (2017). Optimization of spray drying process parameters for the food bioactive ingredients. ResearchGate. Retrieved from [Link]
-
da Silva, J. K., et al. (2021). Optimization of drying parameters in the microencapsulation of volatile oil from Spiranthera odoratissima leaves. ResearchGate. Retrieved from [Link]
-
Biomonitoring California. (n.d.). Synthetic Polycyclic Musks. Retrieved from [Link]
-
NICNAS. (2016, November 25). Tonalide and related polycyclic musks: Environment tier II assessment. Retrieved from [Link]
-
Jullian, C., et al. (2008). Synthesis and Characterization of the Inclusion Complex of β-cyclodextrin and Azomethine. Journal of the Chilean Chemical Society, 53(2), 1477-1481. Retrieved from [Link]
-
Li, Y., et al. (2022). Fabrication and Characterization of β-Cyclodextrin/Mosla Chinensis Essential Oil Inclusion Complexes: Experimental Design and Molecular Modeling. Molecules, 27(24), 8996. Retrieved from [Link]
-
Matysiak, J., Gorzel, M., & Skrzypek, A. (2021). Synthetic musk odorants in cosmetic products. Archives of Physiotherapy and Global Researches, 25(1), 43-51. Retrieved from [Link]
-
Jedelský, J., et al. (2023). Optimization of Spray Drying Process Parameters for the Preparation of Inhalable Mannitol-Based Microparticles Using a Box-Behnken Experimental Design. Processes, 11(2), 457. Retrieved from [Link]
-
Yilmaz, G., & Işıklan, N. (2024). Synthesis and characterization of β-cyclodextrin polymers and its performance as a drug carrier. ResearchGate. Retrieved from [Link]
- US7838487B2 - Macrocyclic musk. (n.d.). Google Patents.
-
Mohammadi, A., et al. (2018). Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes. Iranian journal of pharmaceutical research : IJPR, 17(4), 1436–1446. Retrieved from [Link]
-
CeresLab. (2025, July 7). Ethylene Brassylate. Retrieved from [Link]
-
Sarochem. (n.d.). Ethylene Brassylate (Musk T) | 99.5 % Pure (Min.). Retrieved from [Link]
-
Matysiak, J., Gorzel, M., & Skrzypek, A. (2021). Synthetic musk odorants in cosmetic products. Archives of Physiotherapy and Global Researches, 25(1), 43-51. Retrieved from [Link]
-
The Fragrance Conservatory. (n.d.). Ethylene brassylate. Retrieved from [Link]
Sources
- 1. Publishers Panel [apgrjournal.com]
- 2. grandingredients.com [grandingredients.com]
- 3. Fragrance Microcapsules: Unveiling the Secret to Lasting Scents in Laundry and Beyond [stppgroup.com]
- 4. Microencapsulation as a Route for Obtaining Encapsulated Flavors and Fragrances [mdpi.com]
- 5. Molecular microencapsulation for liquid detergents and softeners – Micro Caps Tech [microcapsules-technologies.com]
- 6. fychemgroup.com [fychemgroup.com]
- 7. Coacervation as a Novel Method of Microencapsulation of Essential Oils—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fychemgroup.com [fychemgroup.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. microcapsules-technologies.com [microcapsules-technologies.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. CN103394314B - A kind of preparation method of microcapsules of polyurethane parcel essential oil - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Fabrication and Characterization of β-Cyclodextrin/Mosla Chinensis Essential Oil Inclusion Complexes: Experimental Design and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragrance Microcapsules in Fabric Softeners: Release and Compatibility - News | Instaquim, Industrial and Professional Cleaning Products [instaquim.com]
- 16. Optimization of Spray-Drying Parameters for Formulation Development at Preclinical Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. semanticscholar.org [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. ije.ir [ije.ir]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. WO2014029695A1 - Method to improve the performance of encapsulated fragrances - Google Patents [patents.google.com]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. m.youtube.com [m.youtube.com]
- 30. microcapsules-technologies.com [microcapsules-technologies.com]
Troubleshooting & Optimization
Optimizing yield in thermal depolymerization of polyesters
Topic: Optimizing Yield in Thermal Depolymerization of Polyesters Role: Senior Application Scientist Status: System Operational
Core Process Directives (The "Why" & "How")
Welcome to the technical support center for advanced polymer recycling. This guide moves beyond basic textbook definitions to address the specific kinetic and thermodynamic barriers researchers face when depolymerizing polyesters (specifically PET and PLA) back into virgin-quality monomers.
The Mechanism of Action
Thermal depolymerization is not merely "melting." It is a competition between chain scission (random breakage) and unzipping (end-chain depolymerization).
-
PET (Polyethylene Terephthalate): Typically undergoes glycolysis (transesterification) where ethylene glycol (EG) attacks the ester linkage, producing Bis(2-hydroxyethyl) terephthalate (BHET).[1][2]
-
PLA (Polylactic Acid): Undergoes intramolecular transesterification (back-biting) to form the cyclic dimer Lactide.
Critical Process Parameters (CPP) Table
Baseline parameters for maximizing yield based on recent kinetic studies.
| Parameter | PET Glycolysis (Target: BHET) | PLA Depolymerization (Target: Lactide) | Mechanistic Impact |
| Temperature | 190°C – 220°C | 200°C – 240°C | <190°C: Slow kinetics (incomplete conversion).>250°C: Pyrolysis/Charring (Yellowing). |
| Catalyst | Zinc Acetate (Zn(OAc)₂) or Ionic Liquids (e.g., [Bmim]ZnCl₃) | Tin(II) Octoate (Sn(Oct)₂) or ZnO Nanoparticles | Lewis acids activate the carbonyl group, lowering activation energy ( |
| Pressure | Atmospheric (1 atm) | Vacuum (< 10 mbar) | PET: Pressure not required.PLA: Vacuum is critical to remove Lactide gas and shift equilibrium (Le Chatelier’s principle). |
| Solvent Ratio | 1:4 to 1:6 (PET:EG mass ratio) | Solvent-free (Melt) or High-boiling solvent | Excess EG drives equilibrium toward BHET but increases energy cost for purification. |
Troubleshooting Guides (Q&A Format)
Issue 1: "My monomer yield is stuck at 60%, and I have a high volume of oligomers."
Diagnosis: Equilibrium Limitation & Mass Transfer Resistance. In PET glycolysis, the reaction is reversible. If the concentration of BHET in the solvent (EG) gets too high, the reaction pushes back toward oligomers (dimers/trimers).
Corrective Protocol:
-
Increase Solvent Ratio: Shift the PET:EG ratio from 1:2 to 1:5 . This dilutes the product, driving the forward reaction.
-
Catalyst Check: Are you using a heterogeneous catalyst (like metal oxides)? They often suffer from surface fouling. Switch to a homogeneous catalyst like Zinc Acetate (0.5 wt%) for validation, then scale back to heterogeneous systems if necessary.
-
Particle Size: If using post-consumer flakes, reduce size to <2mm . Large flakes have low surface-area-to-volume ratios, leaving the core unreacted.
Issue 2: "The product is yellow or brown instead of white."
Diagnosis: Oxidative Degradation or Thermal Overload. Polyesters are sensitive to thermo-oxidative degradation at temperatures >200°C. The yellow color usually comes from the formation of conjugated double bonds or acetaldehyde byproducts.
Corrective Protocol:
-
Inert Atmosphere (Critical): You must purge the reactor with Nitrogen (
) for 15 minutes prior to heating and maintain a blanket during reaction. -
Temperature Ceiling: Do not exceed 230°C for PET. If using ionic liquids (e.g., [Bmim]Cl), you can often lower the temperature to 180°C and maintain yield, significantly reducing discoloration.
-
Purification: Recrystallize the crude BHET in hot water (deionized). The yellow impurities are often more soluble in water than BHET at 4°C, allowing them to remain in the supernatant.
Issue 3: "My PLA depolymerization yields racemic lactic acid, not Lactide."
Diagnosis: Hydrolysis vs. Back-biting. If moisture is present, PLA hydrolyzes into linear Lactic Acid rather than forming the cyclic Lactide dimer. Furthermore, high temperatures (>250°C) cause racemization (L-PLA converting to D/L mix), ruining the polymer's crystallinity potential.
Corrective Protocol:
-
Drying Step: Dry the PLA feedstock at 80°C for 4 hours before reaction. Moisture content must be <0.05%.
-
Vacuum Distillation: You must continuously remove the Lactide as it forms. Use a vacuum setup attached to a condenser kept at 80-100°C (hot enough to keep Lactide vapor moving, cool enough to condense it, but not cool enough to solidify and clog the column).
Visualization: Decision Pathways
Diagram 1: The Troubleshooting Logic Tree
Use this flow to diagnose low yields or purity issues immediately.
Caption: Diagnostic logic flow for identifying root causes of failure in polyester depolymerization batches.
Diagram 2: Optimized PET Glycolysis Workflow
The "Golden Batch" standard for BHET production.
Caption: Closed-loop workflow for PET glycolysis maximizing BHET recovery and solvent recycling.
Experimental Protocol: Zn-Catalyzed Glycolysis of PET
Objective: Isolate Bis(2-hydroxyethyl) terephthalate (BHET) with >80% yield.
Materials:
-
Waste PET flakes (washed, dried, <3mm size).
-
Ethylene Glycol (EG) – Anhydrous.
-
Zinc Acetate Dihydrate (Zn(OAc)₂·2H₂O).
-
Deionized Water.
Step-by-Step Procedure:
-
Reactor Loading:
-
In a 3-neck round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, combine 20g PET flakes and 100g Ethylene Glycol (1:5 ratio).
-
Add 0.1g Zinc Acetate (0.5 wt% relative to PET).
-
-
Reaction Phase:
-
Purge system with
for 10 minutes. -
Heat to 196°C (boiling point of EG). Maintain reflux.
-
Stir vigorously (500 RPM).
-
Endpoint: Run for 2.5 to 3 hours . The PET flakes should completely disappear.
-
-
Separation (Hot Filtration):
-
While the solution is still hot (~100°C), filter it through a coarse sintered glass funnel to remove unreacted PET or physical impurities (labels/caps).
-
-
Crystallization (The Critical Step):
-
Allow the filtrate to cool to room temperature.
-
Add 200mL boiling deionized water to the filtrate (acting as an anti-solvent and dissolving water-soluble impurities).
-
Store in a refrigerator (4°C) overnight. White needle-like crystals (BHET) will precipitate.
-
-
Purification:
-
Filter the crystals.[3]
-
Wash with ice-cold water.
-
Dry in a vacuum oven at 60°C for 4 hours.
-
Expected Result:
-
Yield: 75-85%
-
Melting Point: 109-110°C (Sharp peak indicates high purity).
References
-
Al-Sabagh, A. M., et al. (2014).[4] "PET glycolysis optimization using ionic liquid [Bmin]ZnCl3 as catalyst and kinetic evaluation." Egyptian Journal of Petroleum. Link
-
Diment, W. T., et al. (2024).[5] "Unraveling the Mechanism of Catalyzed Melt-Phase Polyester Depolymerization via Studies of Kinetics and Model Reactions." Journal of the American Chemical Society. Link[5]
-
Kasirajan, S., et al. (2023). "Lactide synthesis via thermal catalytic depolymerization of poly lactic acid oligomer using ZnO nanoparticle dispersion." ResearchGate.[6] Link
-
Schlüter, M., et al. (2024).[7] "BHET Crystallization in Water-Free PET Glycolysis Systems." Industrial & Engineering Chemistry Research. Link
-
Yue, Q., et al. (2011).[4][8] "Glycolysis of poly(ethylene terephthalate) (PET) using basic ionic liquids as catalysts." Polymer Degradation and Stability. Link
Sources
- 1. revmaterialeplastice.ro [revmaterialeplastice.ro]
- 2. Crystallization of Bis(2-hydroxyethylene) Terephthalate as a Part of a Bottle-to-Bottle Recycling Concept for Poly(ethylene terephthalate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. redalyc.org [redalyc.org]
- 5. Unraveling the Mechanism of Catalyzed Melt-Phase Polyester Depolymerization via Studies of Kinetics and Model Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
Pharma-Grade Musk Purification: Trace Metal Removal Support Center
Current Status: Operational Topic: Removal of Class 2B Catalysts (Pd, Ru) from Lipophilic Musk Matrices Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
Introduction: The Lipophilicity Challenge
Welcome to the technical support hub for musk purification. Synthetic musks (e.g., Muscone, Civetone, Exaltolide) present a unique challenge in pharmaceutical purification. Unlike small polar drugs, macrocyclic and polycyclic musks are intensely lipophilic and often viscous oils.
The Core Problem: You are likely synthesizing these via Ring-Closing Metathesis (using Ruthenium ) or Cross-Coupling (using Palladium ). Under ICH Q3D guidelines , these are Class 2B impurities.
-
Ruthenium (Ru) Limit: Oral PDE
100 µ g/day .[1] -
Palladium (Pd) Limit: Oral PDE
100 µ g/day .
Because musks are "sticky" (high logP), traditional aqueous extractions fail to remove organic-soluble catalyst ligands. Furthermore, activated carbon often adsorbs the musk itself, destroying yield. This guide focuses on Chemoselective Scavenging using functionalized silica and specific adsorbents.
Module 1: Scavenger Selection & Mechanism
Visualizing the Scavenging Workflow
Before selecting a reagent, understand the decision matrix. Use this workflow to determine the optimal scavenger based on your catalyst type.
Figure 1: Decision matrix for selecting solid-supported scavengers based on catalyst metal and oxidation state.
Module 2: Technical Troubleshooting (Q&A)
Issue 1: "I am losing >15% of my musk product during purification."
Diagnosis: Non-specific binding (Physisorption). If you are using activated carbon (charcoal), it relies on pore capture. Large macrocyclic musks (MW >200) often get trapped in the micropores of carbon, leading to significant yield loss.
Solution: Switch to Functionalized Silica (Chemisorption). Functionalized silica (e.g., Thiol-modified) relies on covalent coordination (Dativity) between the sulfur ligand and the metal. The silica backbone is polar, while your musk is non-polar. This polarity mismatch prevents the musk from sticking to the silica, while the metal is aggressively bound by the thiol.
Comparative Data: Yield vs. Scavenger Type
| Scavenger Type | Mechanism | Musk Recovery (%) | Pd Removal Efficiency |
| Activated Carbon | Physisorption (Pores) | 75 - 85% | High (>95%) |
| Silica-Thiol (SH) | Chemisorption (Ligand) | >98% | High (>95%) |
| Silica-DMT | Chemisorption (Chelation) | >99% | Very High (>99%) |
Expert Tip: If you must use carbon, use a solvent where your musk is highly soluble (e.g., Toluene) rather than a borderline solvent (e.g., Ethanol), to energetically favor the musk staying in solution.
Issue 2: "The scavenger isn't working; Metal levels are still >50 ppm."
Diagnosis: Kinetic Stalling or Solvent Interference. Metal scavenging is a heterogeneous reaction. It is diffusion-controlled. If your musk oil is viscous or the solvent coordinates strongly to the metal (e.g., DMSO, Pyridine), the scavenger cannot displace the solvent ligands.
Protocol: The "Heat & Time" Optimization
-
Dilution: Ensure concentration is <10 mL solvent per gram of crude musk. High viscosity blocks pore access.
-
Temperature: Heat the mixture to 50–60°C .
-
Why? Heat increases the ligand exchange rate, allowing the Silica-Thiol to displace the phosphine/carbene ligands on the catalyst.
-
-
Time: Increase contact time to 4 hours.
Experimental Workflow (Standard Protocol):
-
Dissolve Crude Musk in THF or Ethyl Acetate (10 volumes).
-
Add Silica-DMT (for Ru) or Silica-Thiol (for Pd).
-
Dosage: 4–8 equivalents relative to residual metal content (not catalyst weight).
-
-
Agitate at 50°C for 4 hours.
-
Filter through a 0.45 µm PTFE membrane.
-
Analyze filtrate via ICP-MS.
Issue 3: "How do I remove Ruthenium after Ring-Closing Metathesis (RCM)?"
Diagnosis: Ruthenium carbenes (Grubbs catalysts) are notoriously difficult because they are robust and soluble.
Solution: The DMSO/Silica Trick or Specialized Scavengers. While Silica-DMT is the gold standard, a cost-effective method exists for bulk processing.
The Modified Protocol:
-
Add DMSO (50 equiv.[2] relative to catalyst) to the reaction mixture.[1][3][4]
-
Mechanism: DMSO coordinates to the Ru center, breaking the carbene complex and making it more liable to adsorb.
-
-
Add plain Silica Gel (60 Å) or Silica-Thiol .
-
Stir for 12 hours.
Note: For pharma-grade limits (<10 ppm), Silica-TMT (Trimercaptotriazine) is superior to Thiol for Ruthenium due to the tridentate binding effect, which traps the metal more effectively than monodentate thiols [1].
Module 3: Analytical Validation (ICP-MS)
Visualizing the Detection Interference
When analyzing musks for trace metals, the organic matrix can extinguish the plasma in ICP-MS, leading to false negatives.
Figure 2: Analytical workflow for validating trace metal removal in lipophilic matrices.
Critical Analytical Note: Do not inject musk solutions directly into ICP-MS unless you use an oxygen addition kit to prevent carbon deposition on the cones. Microwave digestion with Nitric Acid is the only self-validating method to ensure the volatile musk matrix is destroyed, leaving only the metals for detection [2].
References
-
Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[5] Advanced Synthesis & Catalysis.[3][6]
-
ICH Expert Working Group. (2019). ICH Q3D (R2) Guideline for Elemental Impurities.[7][8] European Medicines Agency.[9]
-
SiliCycle Inc. (2023). SiliaMetS® Metal Scavengers User Guide. SiliCycle Application Notes.[10]
-
Ahn, Y. M., Yang, K., & Georg, G. I. (2001).[2] A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions.[2][3] Organic Letters.[2]
Sources
- 1. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 2. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. drughunter.com [drughunter.com]
- 5. Sci-Hub. Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients / Organic Process Research & Development, 2007 [sci-hub.box]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. qbdgroup.com [qbdgroup.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
GC-MS fragmentation pattern of 1,4-Dioxacyclopentadecan-5-one
This guide details the GC-MS fragmentation behavior of 1,4-Dioxacyclopentadecan-5-one , a macrocyclic ether-lactone used in fragrance chemistry and drug delivery research. It compares this molecule against industry-standard alternatives to highlight unique structural identifiers.
Executive Summary
This compound (C₁₃H₂₄O₃, MW 228) represents a class of "ether-lactones" that bridge the gap between all-carbon macrocycles (like Exaltolide) and poly-oxygenated diesters (like Ethylene Brassylate).[1]
Its mass spectrum is distinct from pure lactones due to the 1,4-dioxa motif (–O–CH₂–CH₂–O–C(=O)–). This structural unit destabilizes the molecular ion (
Part 1: Structural Context & Comparative Alternatives
To understand the unique fragmentation of the target, we compare it with two standard macrocycles.
| Feature | Target Molecule | Comparator A (Standard) | Comparator B (Diester) |
| Name | This compound | Cyclopentadecanolide (Exaltolide) | Ethylene Brassylate (Musk T) |
| Structure | Ether-Lactone (15-membered) | Pure Lactone (15-membered) | Cyclic Diester (17-membered) |
| Formula | C₁₃H₂₄O₃ | C₁₅H₂₈O₂ | C₁₅H₂₆O₄ |
| MW | 228 Da | 240 Da | 270 Da |
| Key Motif | –O–CH₂–CH₂–O–CO– | –(CH₂)₁₄–CO–O– | –O–CO–(CH₂)₁₁–CO–O–CH₂–CH₂– |
| Stability ( | Low (Ether oxygen destabilizes) | High (Stable ring) | Medium |
Part 2: GC-MS Fragmentation Mechanics
The fragmentation of this compound is governed by two competing mechanisms: Ether-Directed Cleavage and a Modified McLafferty Rearrangement .
The Ether-Directed Pathway (Diagnostic)
Unlike Exaltolide, which fragments evenly along the carbon chain, the 1,4-dioxa unit acts as a "fragility point."
-
Ionization: The charge localizes on the ether oxygen (O1) or the ester oxygen (O4).
-
Alpha-Cleavage: The bond between C2 and C3 (the ethylene bridge) or C15 and O1 is highly susceptible to cleavage.
-
Result: High abundance of m/z 45 (
) and m/z 87 ( ).
Modified McLafferty Rearrangement
The presence of the ether oxygen at position 4 alters the standard McLafferty pathway.
-
Standard: Transfer of
-H to Carbonyl Oxygen Alkene elimination. -
1,4-Dioxa Effect: The "alkene" formed would be a vinyl ether derivative, which is electronically distinct. The rearrangement often leads to ring opening without immediate mass loss, followed by rapid degradation into smaller oxonium species.
Visualization of Fragmentation Pathways
Caption: Mechanistic divergence of this compound. The ether-directed pathway (left) dominates, yielding low-mass diagnostic ions.
Part 3: Comparative Analysis Guide
Use this table to distinguish the target from its analogs in complex mixtures.
| Parameter | This compound | Exaltolide (Reference) | Ethylene Brassylate |
| Molecular Ion ( | Weak / Absent (m/z 228) | Distinct (m/z 240) | Weak (m/z 270) |
| Base Peak | m/z 45 or 55 | m/z 55 (Hydrocarbon) | m/z 99 or 55 |
| Diagnostic Ion 1 | m/z 87 (Ether-Ester fragment) | m/z 222 ( | m/z 116 (Diester specific) |
| Diagnostic Ion 2 | m/z 45 (Ethylene glycol unit) | m/z 41, 69, 83 | m/z 149 |
| Retention Index (Polar) | Moderate Shift (due to Ether) | Lower | Higher (Diester) |
| Fragmentation Pattern | "Noisy" low mass region; sparse high mass. | "Picket Fence" (CnH2n-1 clusters). | Mixed ester/hydrocarbon. |
Key Identification Logic:
-
Check m/z 45: If dominant, suspect the 1,4-dioxa (ethylene glycol) linkage. Exaltolide lacks this.
-
Look for M+: If m/z 228 is invisible but 87/45 are present, it is likely the ether-lactone. Exaltolide usually shows a clear M+ at 240.
-
Check m/z 149: Common in phthalates but also diesters. The target (mono-lactone) will typically lack a strong 149 unless contaminated.
Part 4: Experimental Validation Protocol
To validate these patterns, use the following self-consistent GC-MS workflow.
Sample Preparation
-
Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).
-
Concentration: 10 ppm (Trace analysis mode) to prevent column overload, as macrocycles can exhibit "fronting."
-
Standard: Spike with C16 Alkane (Hexadecane) as an internal retention index marker.
GC-MS Method Parameters
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS).
-
Rationale: Non-polar columns separate macrocycles by boiling point/molecular weight effectively.
-
-
Inlet: Splitless (1 min) at 250°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
50°C (hold 1 min).
-
Ramp 10°C/min to 280°C.
-
Hold 5 min.
-
Note: Macrocycles elute late (typically >200°C).
-
-
MS Source: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 35 – 350.
Workflow Diagram
Caption: Decision tree for identifying this compound in complex mixtures.
References
-
NIST Mass Spectrometry Data Center. Cyclopentadecanone (Exaltone) & 1,4-Dioxane Spectral Data. NIST Chemistry WebBook, SRD 69. [Link]
-
PubChem. 1,4-Dioxacyclohexadecane-5,16-dione (Homolog Reference).[2] National Library of Medicine. [Link]
-
Pintado-Herrera, M.G., et al. "Atmospheric pressure gas chromatography–time-of-flight-mass spectrometry for the analysis of musk fragrances." Analytica Chimica Acta, 2014. (Demonstrates fragmentation behavior of Musk R1 homolog). [Link]
-
Gross, J.H. Mass Spectrometry: A Textbook. Springer, 3rd Ed. (Principles of McLafferty Rearrangement in Heterocycles). [Link]
Sources
- 1. 1H-2,8a-Methanocyclopenta[a]cyclopropa[e]cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-5,5a,6-trihydroxy-1,4-bis(hydroxymethyl)-1,7,9-trimethyl-, [1S-(1alpha,1aalpha,2alpha,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha)]- | C20H28O6 | CID 536500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,4-Dihydronaphthalene-1,4-dicarboxylic acid | C12H10O4 | CID 290355 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Guide: Ethylene Brassylate vs. Ambrettolide Biodegradability
Executive Analysis: The Macrocyclic Advantage
In the landscape of fragrance chemistry, the shift from polycyclic musks (PCMs) to macrocyclic musks (MCMs) is driven by environmental persistence concerns.[1] This guide compares two industry-standard MCMs: Ethylene Brassylate and Ambrettolide (specifically the widely used isomer Isoambrettolide).
The Verdict: Both compounds are Readily Biodegradable according to OECD 301 standards.[2][3][4] However, their degradation kinetics differ due to structural distinctness—Ethylene Brassylate is a diester, offering two hydrolytic attack sites, whereas Ambrettolide is a mono-lactone with unsaturation. This guide dissects the mechanistic and experimental evidence proving their environmental safety.
Chemical Identity & Physicochemical Profile[3][5][6][7]
Understanding the substrate is the first step in predicting metabolic fate.
| Feature | Ethylene Brassylate | Ambrettolide (Isoambrettolide) |
| CAS Number | 105-95-3 | 28645-51-4 |
| Chemical Class | Macrocyclic Diester (17-membered) | Macrocyclic Lactone (17-membered) |
| Molecular Formula | C₁₅H₂₆O₄ | C₁₆H₂₈O₂ |
| LogKow (Octanol/Water) | 4.30 (Moderate Hydrophobicity) | ~4.70 (Higher Hydrophobicity) |
| Water Solubility | Poor (< 1 mg/L) | Poor (< 1 mg/L) |
| Key Structural Feature | Two ester groups (easier hydrolysis) | One ester group + Alkene double bond |
Mechanistic Biodegradation Pathways
The biodegradability of these compounds relies on enzymatic ester hydrolysis . Microorganisms (bacteria/fungi) in activated sludge secrete esterases that cleave the ring structure, converting the lipophilic musk into hydrophilic metabolites that enter the Beta-Oxidation cycle.
Comparative Degradation Logic
-
Ethylene Brassylate: The ring contains two ester linkages. Hydrolysis can occur at either site, rapidly breaking the macrocycle into Ethylene Glycol and Brassylic Acid (1,13-Tridecanedioic acid). Both metabolites are highly polar and mineralize rapidly.
-
Ambrettolide: Contains a single lactone bond. Hydrolysis opens the ring to form 16-hydroxy-9-hexadecenoic acid . This long-chain hydroxy fatty acid is then degraded via Beta-Oxidation, shortening the chain by 2 carbons per cycle.
Visualization: Metabolic Pathways
Figure 1: Comparative metabolic pathways showing the dual-cleavage advantage of Ethylene Brassylate vs. the single-step ring opening of Ambrettolide.
Experimental Data Analysis (OECD 301 Series)
The following data aggregates results from REACH dossiers and RIFM safety assessments. The "Pass Level" for ready biodegradability is 60% ThOD (Theoretical Oxygen Demand) within a 10-day window.[5][6]
| Compound | Test Method | Duration | Degradation % | Result |
| Ethylene Brassylate | OECD 301B (CO₂ Evolution) | 28 Days | 100% | Pass (Exceeds criteria) |
| OECD 301F (Manometric) | 28 Days | 77 - 89% | Pass | |
| Ambrettolide | OECD 301D (Closed Bottle) | 28 Days | > 60% | Pass |
| OECD 301F (Manometric) | 28 Days | 70 - 80%* | Pass |
*Data extrapolated from structurally analogous macrocyclic lactones (e.g., Exaltolide) often used as read-across in REACH registrations.
Interpretation:
-
Ethylene Brassylate consistently shows higher degradation rates (often reaching 100%).[3] This is attributed to the release of Ethylene Glycol, a very easily digestible substrate for bacteria.
-
Ambrettolide passes comfortably but may show a slightly longer "lag phase" as the bacteria acclimate to the specific lactone structure.
Protocol: OECD 301F (Manometric Respirometry)[3][7]
For researchers validating these results, the OECD 301F is the preferred method because these musks are poorly water-soluble and volatile. The Closed Bottle test (301D) can yield false negatives due to oxygen limitations.
Why OECD 301F?
-
High Inoculum: Allows a robust bacterial population to tackle hydrophobic substrates.
-
Closed System: Prevents loss of the volatile musk into the atmosphere (critical for accurate measurement).
-
Continuous Monitoring: Measures O₂ consumption via pressure drop, providing a kinetic curve.
Step-by-Step Workflow
-
Inoculum Preparation:
-
Source activated sludge from a municipal wastewater treatment plant (WWTP).
-
Wash sludge to remove dissolved organic carbon (DOC).
-
Adjust suspended solids to 30 mg/L in the final mixture.
-
-
Test Medium:
-
Prepare mineral medium (buffer, trace elements) per OECD 301 guidelines.
-
-
Sample Application (Critical Step):
-
Direct Weighing: Weigh ~100 mg of Musk directly onto a piece of inert glass fiber filter or silica gel carrier.
-
Reasoning: These musks are oils. Direct addition to water causes floating/clumping, reducing surface area. Adsorbing onto silica gel maximizes bacterial contact.
-
-
Incubation:
-
Temperature: 22°C ± 1°C.[7]
-
Darkness: To prevent algal growth or photodegradation.
-
Stirring: Continuous to ensure oxygen transfer.
-
-
Data Calculation:
-
Calculate ThOD (mg O₂/mg substance) based on molecular formula.
-
Biodegradation % = (BOD_sample - BOD_blank) / ThOD × 100.
-
Visualization: Experimental Workflow
Figure 2: Optimized OECD 301F workflow for hydrophobic macrocyclic musks, highlighting the silica adsorption step.
Conclusion & Recommendation
For drug development and formulation scientists, the choice between Ethylene Brassylate and Ambrettolide should not be hindered by environmental concerns.
-
Safety: Both are non-persistent and readily biodegradable , posing minimal risk of bioaccumulation compared to older polycyclic musks (e.g., Galaxolide).[8]
-
Performance:
-
Select Ethylene Brassylate if you require the fastest degradation profile and a cost-effective "transparent" musk carrier.
-
Select Ambrettolide for its superior fixative properties and distinct floral-musky olfactory profile, knowing it still fully meets global regulatory standards for biodegradability.
-
References
-
ECHA (European Chemicals Agency). Registration Dossier - Ethylene Brassylate (CAS 105-95-3).[9] Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier - Oxacycloheptadec-10-en-2-one (Isoambrettolide, CAS 28645-51-4).[10][11] Retrieved from [Link]10]
-
OECD. Test No. 301: Ready Biodegradability.[12][13] OECD Guidelines for the Testing of Chemicals, Section 3.[4] Retrieved from [Link]
-
Api, A. M., et al. (2015).[14] RIFM fragrance ingredient safety assessment, Ethylene brassylate, CAS Registry Number 105-95-3.[14] Food and Chemical Toxicology. Retrieved from [Link]
-
Salvito, D. T., et al. (2011). Macrocyclic fragrance materials—A screening-level environmental assessment using chemical categorization. Chemosphere. Retrieved from [Link]
Sources
- 1. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 2. petroleumhpv.org [petroleumhpv.org]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. concawe.eu [concawe.eu]
- 5. pubdata.leuphana.de [pubdata.leuphana.de]
- 6. oecd.org [oecd.org]
- 7. ecetoc.org [ecetoc.org]
- 8. Ethylene Brassylate - CeresLab [cereslab.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. rsshells.com [rsshells.com]
- 11. Isoambrettolide, (Z)- | C16H28O2 | CID 5355293 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 13. anoxkaldnes.com [anoxkaldnes.com]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Thermal Profiling of Poly(ethylene brassylate) (PEB): A Comparative DSC Guide
Executive Summary: The "Green" Alternative to PCL
Poly(ethylene brassylate) (PEB) has emerged as a critical biodegradable polyester, synthesized primarily via the enzymatic ring-opening polymerization (ROP) of ethylene brassylate—a macrolactone derived from castor oil.[1] For drug delivery and tissue engineering applications, PEB offers a distinct thermal advantage over the industry-standard Polycaprolactone (PCL): a higher melting temperature (
While PCL softens near 60°C (limiting its use in certain thermal processing or sterilization steps), PEB exhibits a
Material Science Context: Why PEB?
To interpret DSC data correctly, one must understand the polymer's architecture. PEB is an aliphatic polyester with a long repeating unit of 13 carbons (derived from the C17 macrolactone monomer).
-
Crystallinity: The long methylene chains facilitate rapid crystallization, resulting in high enthalpy of fusion (
). -
Thermal Stability: The dense packing of these long aliphatic segments drives the
upward compared to the shorter C6 repeating unit of PCL.
Structural Logic Diagram
The following diagram illustrates the causality between the monomer structure and the resulting thermal properties detectable by DSC.
Figure 1: Structural causality linking the macrolactone monomer to PEB's elevated melting temperature.
Experimental Protocol: DSC Methodology
Objective: To accurately determine
Equipment Standard: TA Instruments Q2000, Mettler Toledo DSC 3+, or equivalent heat-flux DSC.
Reagents & Preparation[1][2][3]
-
Sample Mass: 3–5 mg (Critical: Keep mass low to minimize thermal lag).
-
Pan Type: Tzero Aluminum Hermetic pans (crimped).
-
Purge Gas: Dry Nitrogen (50 mL/min).
The "Heat-Cool-Heat" Workflow
A single heating run is insufficient for semi-crystalline polymers like PEB. You must perform a cyclic scan to erase the "processing memory" (crystallinity formed during synthesis or solvent casting).
Figure 2: Standard Heat-Cool-Heat DSC protocol to ensure reproducible thermal data.
Step-by-Step Execution
-
Equilibration: Cool sample to -50°C (or -80°C if
resolution is critical). Hold for 3 minutes. -
First Heat: Ramp 10°C/min to 120°C.
-
Observation: You may see a relaxation peak or multiple melting endotherms here. Ignore for material characterization ; this reflects storage history.
-
-
Cooling: Ramp 10°C/min to -50°C.
-
Observation: Record the peak crystallization temperature (
).[2] PEB crystallizes rapidly; expect a sharp exotherm.
-
-
Second Heat: Ramp 10°C/min to 120°C.
-
Observation: This is your data source. Record
(peak max) and (midpoint inflection).
-
Comparative Analysis: PEB vs. Alternatives
The following data aggregates typical values from literature for PEB synthesized via lipase catalysis, compared against standard PCL and PLA.
Table 1: Thermal Properties Comparison[4][5][6]
| Property | Poly(ethylene brassylate) (PEB) | Polycaprolactone (PCL) | Polylactic Acid (PLA) |
| Melting Temp ( | 70°C – 76°C | 58°C – 60°C | 150°C – 170°C |
| Glass Transition ( | -30°C to -20°C | -60°C | 55°C – 60°C |
| Crystallization Temp ( | ~50°C – 55°C | ~30°C – 35°C | Slow / Variable |
| Enthalpy of Fusion ( | 140 – 160 J/g | 139 J/g (100% cryst.) | 93 J/g (100% cryst.) |
| Degradation Mode | Surface Erosion (Enzymatic) | Bulk/Surface Erosion | Bulk Hydrolysis |
Interpretation of Data[1][3][4][7][8][9][10][11][12][13]
-
The
Gap: PEB melts approximately 10–15°C higher than PCL. In drug delivery implants, this provides a safety margin against premature softening during shipping or fever conditions in patients, while still allowing low-temperature processing (unlike PLA). -
Crystallization Kinetics: PEB exhibits a higher
during cooling compared to PCL. This indicates faster nucleation and growth , which is beneficial for injection molding (shorter cycle times). -
Crystallinity: The high
values for PEB suggest a highly ordered crystalline structure. To calculate % Crystallinity ( ), use the equation: Note: For PEB, reference is often approximated using polyethylene-like values or specific literature standards (~230-280 J/g for perfect crystals, though experimental comparison usually normalizes against PCL standards).
Troubleshooting & Expert Tips
-
Double Melting Peaks: In the second heating scan, you might observe a "shoulder" or double peak near 70°C. This is common in polyesters and represents melt-recrystallization phenomena (melting of imperfect crystals and formation of more perfect ones during the scan). Action: Integrate the entire area of both peaks for enthalpy calculations.
-
Indistinct
: Because PEB is highly crystalline, the amorphous fraction is small, making the Glass Transition step change ( ) weak and difficult to see. Action: Zoom in on the -40°C to 0°C range or use Modulated DSC (MDSC) to separate reversing heat flow.
References
-
In Situ Enzymatic Polymerization of Ethylene Brassylate Mediated by Artificial Plant Cell Walls. ACS Applied Polymer Materials (2024). [Link][3]
-
Ring-opening polymerization of ethylene brassylate in reactive extrusion and its end-of-life options. Chalmers University Research (2025). [Link]
-
Organo-Mediated Ring-Opening Polymerization of Ethylene Brassylate from Cellulose Nanofibrils. ACS Sustainable Chemistry & Engineering (2024).[4] [Link]
-
Polycaprolactone (PCL) Thermal Properties Reference. Wikipedia / General Polymer Science. [Link]
-
Thermal Analysis of Polymers (DSC of Thermoplastics). Mettler Toledo UserCom. [Link]
Sources
- 1. Organo-Mediated Ring-Opening Polymerization of Ethylene Brassylate from Cellulose Nanofibrils in Reactive Extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and Thermo-Mechanical Properties of Poly(ε-Caprolactone) Modified by Various Peroxide Initiators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Situ Enzymatic Polymerization of Ethylene Brassylate Mediated by Artificial Plant Cell Walls in Reactive Extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
